FAAH inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S3/c1-16-4-9-20-21(15-16)32-24(26-20)18-5-7-19(8-6-18)25-23(28)17-10-12-27(13-11-17)33(29,30)22-3-2-14-31-22/h2-9,14-15,17H,10-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKSFUEBSXSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Endocannabinoid System and the Role of FAAH
An In-Depth Technical Guide on the Role of FAAH Inhibitors in the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological and cognitive processes, including pain sensation, mood, appetite, and memory.[1][2] The primary components of the ECS are:
-
Endocannabinoids (eCBs): Endogenous lipid-based neurotransmitters, with the most well-studied being anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG).[3]
-
Cannabinoid Receptors: G-protein coupled receptors found throughout the body, primarily cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[4]
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of eCBs.
Fatty Acid Amide Hydrolase (FAAH) is the principal catabolic enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[5][6] FAAH is an integral membrane enzyme that hydrolyzes AEA into arachidonic acid and ethanolamine, thus terminating its signaling activity.[5][6] By regulating the levels of AEA and other related fatty acid amides, FAAH plays a pivotal role in modulating endocannabinoid tone.
FAAH Inhibition: A Therapeutic Strategy
Inhibiting FAAH activity is a promising therapeutic strategy for enhancing endocannabinoid signaling. By blocking the degradation of AEA, FAAH inhibitors increase the concentration and duration of action of this endocannabinoid at its receptors.[1] This approach offers a more nuanced modulation of the ECS compared to direct-acting cannabinoid receptor agonists. It selectively amplifies endocannabinoid signaling in tissues where eCBs are actively being produced and released, potentially avoiding the widespread and sometimes undesirable psychotropic effects associated with direct CB1 receptor activation.[5][7][8]
Pharmacological inhibition of FAAH has shown potential therapeutic benefits in preclinical models for a variety of conditions, including:
Profile of FAAH Inhibitor 1
The designation "this compound" is not a standardized chemical name and can refer to different compounds depending on the supplier or research context. This guide will detail the properties of two distinct compounds that have been referred to as "this compound".
This compound (Benzothiazole Analog 3)
This compound is a potent and selective inhibitor of FAAH.[9][10] Time-dependent preincubation studies suggest that it acts as a reversible inhibitor.[10] Activity-based protein profiling in rat tissues has demonstrated its high selectivity for FAAH with no significant off-target activity against other serine hydrolases.[10]
FAAH Inhibitor I (4-Benzyloxyphenyl-n-butylcarbamate)
This compound is described as a strong, selective, and irreversible inhibitor of FAAH.[11] As a carbamate-based inhibitor, it likely acts by carbamylating the catalytic serine residue (Ser241) in the active site of FAAH, leading to its inactivation.[8]
Quantitative Data
The following table summarizes the available quantitative data for the identified "this compound" compounds and a widely studied reference inhibitor, URB597, for comparison.
| Compound Name | Alternate Name(s) | CAS Number | Potency (IC50) | Mechanism of Action |
| This compound | Benzothiazole analog 3 | 326866-17-5 | 18 ± 8 nM[9][10] | Reversible |
| FAAH Inhibitor I | 4-Benzyloxyphenyl-n-butylcarbamate | Not Available | Data not specified | Irreversible[11] |
| URB597 | KDS-4103 | 548887-93-8 | 4.6 nM[2] | Irreversible (Covalent) |
Signaling Pathways Modulated by FAAH Inhibition
Inhibition of FAAH initiates a signaling cascade by preventing the breakdown of AEA. The resulting elevation of AEA levels leads to the enhanced activation of several downstream targets, primarily the cannabinoid receptors CB1 and CB2. AEA can also interact with other receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and peroxisome proliferator-activated receptors (PPARs).[4] The activation of these receptors triggers various intracellular signaling pathways, including the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the therapeutic effects associated with FAAH inhibition.[7]
Experimental Protocols
Protocol: Fluorometric Assay of FAAH Activity
This protocol describes a common method to measure FAAH activity in cell lysates or tissue homogenates, which is suitable for screening potential inhibitors.[6][12] The assay relies on a non-fluorescent substrate that is cleaved by FAAH to produce a highly fluorescent product.[6]
Methodology:
-
Sample Preparation: Homogenize cells or tissues in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 9) containing a protease inhibitor cocktail.[13][14] Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the FAAH enzyme.[6]
-
Assay Setup: In a 96-well microplate, add the prepared sample lysate. Include wells for vehicle control (e.g., DMSO), a known positive control inhibitor, and various concentrations of the test compound (this compound).[6]
-
Reaction Initiation: Prepare a reaction mix containing a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) in the assay buffer.[12] Add the reaction mix to all wells to start the enzymatic reaction.[6]
-
Data Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity kinetically over 30-60 minutes at appropriate excitation and emission wavelengths (e.g., Ex=360 nm, Em=465 nm for AMC product).[13]
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).[6] Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[15]
Protocol: Quantification of Endocannabinoid Levels by LC-MS/MS
This protocol outlines the steps for extracting and quantifying AEA levels from biological samples, such as brain tissue or plasma, after administration of an FAAH inhibitor. This method is considered the gold standard for its sensitivity and specificity.[16][17]
Methodology:
-
Sample Collection and Homogenization: Collect biological samples (e.g., brain tissue, plasma) and immediately process or flash-freeze them to halt enzymatic activity.[18] Homogenize the sample in a suitable organic solvent (e.g., acetonitrile or a chloroform/methanol mixture) that contains a known amount of a deuterated internal standard (e.g., AEA-d4) to correct for sample loss during processing.[19]
-
Lipid Extraction: Perform a lipid extraction to isolate AEA and other lipids from the more polar components of the sample. This can be achieved through liquid-liquid extraction (LLE) with a solvent like toluene or through solid-phase extraction (SPE) using C18 columns.[18][19]
-
Sample Concentration: Evaporate the organic solvent under a stream of nitrogen.[19] Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[19]
-
LC-MS/MS Detection: Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[20] The lipids are separated on a chromatography column (typically a C18 column) before entering the mass spectrometer.
-
Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions for both AEA and the internal standard are monitored. The concentration of AEA in the sample is determined by comparing the ratio of the peak area of endogenous AEA to the peak area of the internal standard against a standard curve generated with known concentrations of AEA.[20]
Conclusion and Future Directions
FAAH inhibitors represent a sophisticated approach to modulating the endocannabinoid system, offering the potential for therapeutic intervention across a range of disorders with a favorable side-effect profile compared to direct cannabinoid agonists. Compounds designated as "this compound," such as the benzothiazole analog and 4-benzyloxyphenyl-n-butylcarbamate, exemplify the ongoing development of potent and selective agents in this class. The choice between a reversible and an irreversible inhibitor may have significant pharmacological implications, affecting the duration of action and potential for off-target effects.
Future research should focus on the comprehensive characterization of new FAAH inhibitors, including rigorous assessment of their selectivity, pharmacokinetic properties, and long-term safety profiles. Further elucidation of the complex downstream signaling pathways, including the interplay between CB1/CB2, TRPV1, and PPAR receptors, will be critical for fully understanding their therapeutic mechanisms and optimizing their clinical application. The continued development of highly selective and well-characterized FAAH inhibitors holds significant promise for novel treatments in pain, inflammation, and central nervous system disorders.
References
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. scbt.com [scbt.com]
- 12. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. mdpi.com [mdpi.com]
- 15. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of FAAH Inhibitor 1: A Technical Guide
An In-depth Examination of the Rationale, Methodologies, and Data for a Promising Therapeutic Target
This technical guide provides a comprehensive overview of the target validation studies for FAAH (Fatty Acid Amide Hydrolase) inhibitor 1. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the endocannabinoid system. This document details the molecular rationale, key experimental methodologies, and critical data supporting the validation of FAAH as a therapeutic target.
Introduction: The Rationale for FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides (FAAs), most notably the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA).[1][2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[3] The inhibition of FAAH leads to an elevation of endogenous anandamide levels, which can then enhance the activation of cannabinoid receptors (CB1 and CB2) in a localized and activity-dependent manner.[2][3]
This targeted enhancement of endocannabinoid signaling is hypothesized to produce therapeutic benefits, including analgesic, anxiolytic, antidepressant, and anti-inflammatory effects, without the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[3][4] Genetic or pharmacological inactivation of FAAH in preclinical models has been shown to produce these therapeutic phenotypes.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of various FAAH inhibitors. This data is crucial for comparing the potency, selectivity, and efficacy of different compounds.
Table 1: In Vitro Potency of Select FAAH Inhibitors
| Compound | Type | IC50 (nM) | k_inact / K_i (M⁻¹s⁻¹) | Species | Reference |
| PF-3845 | Irreversible | - | 14,310 | Human | [3] |
| URB597 | Irreversible | 4.6 | - | Human | [3] |
| OL-135 | Reversible | 4.7 | - | Rat | [5] |
| BIA 10-2474 | Irreversible | - | - | - | [4] |
| JNJ-42165279 | Selective | - | - | Human | [6] |
| PF-04457845 | Irreversible | - | - | Human | [2] |
Table 2: In Vivo Efficacy of Select FAAH Inhibitors in Preclinical Models
| Compound | Animal Model | Species | Dose (mg/kg) | Effect | Reference |
| URB597 | Neuropathic Pain | Mouse | - | Attenuated mechanical and cold allodynia | [7] |
| OL-135 | Neuropathic Pain | Mouse | - | Decreased allodynia | [7] |
| PF-3845 | Inflammatory Pain (CFA model) | Rat | 0.1 | Significant anti-hyperalgesic effects | [8][9] |
| JNJ-1661010 | Acute & Neuropathic Pain | Rat | 20 (i.p.) | Active in thermal injury and Chung models | [8] |
Table 3: Clinical Trial Data for Select FAAH Inhibitors
| Compound | Phase | Indication | Outcome | Reference |
| PF-04457845 | Phase II | Osteoarthritis Pain | No clinical efficacy demonstrated | [4] |
| PF-04457845 | Phase II | Cannabis Withdrawal | Effective in reducing withdrawal symptoms | [2] |
| SSR-411298 | Phase II | Major Depressive Disorder | No clinical efficacy demonstrated | [4] |
| BIA 10-2474 | Phase I | Pain | Trial suspended due to severe adverse events | [4][10] |
| JNJ-42165279 | Phase II | - | Suspended as a precautionary measure | [4] |
| MK-4409 | Clinical Trial | - | No adverse effects reported | [11] |
| V158866 | Clinical Trial | - | No adverse effects reported | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of FAAH inhibitor validation.
Caption: FAAH Signaling Pathway and Point of Inhibition.
Caption: A Typical Experimental Workflow for FAAH Inhibitor Validation.
Caption: Rationale for FAAH Inhibition as a Therapeutic Strategy.
Detailed Experimental Protocols
A critical component of target validation is the use of robust and reproducible experimental methods. Below are detailed protocols for key assays cited in FAAH inhibitor research.
FAAH Enzyme Activity Assay (In Vitro)
Objective: To determine the in vitro potency (e.g., IC50) of a test compound against FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH substrate: N-arachidonoyl-[ethanolamine-1,2-¹⁴C] (¹⁴C-AEA) or a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Assay buffer: e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.
-
Test compound (this compound) dissolved in DMSO.
-
Scintillation cocktail (for radiometric assay) or a fluorescence plate reader.
Procedure (Radiometric Assay):
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microtiter plate, add the assay buffer, the test compound dilution (or DMSO for control), and the recombinant FAAH enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the ¹⁴C-AEA substrate.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an acidic stop solution (e.g., 1:1 chloroform:methanol).
-
Separate the aqueous phase (containing the hydrolyzed ¹⁴C-ethanolamine) from the organic phase (containing the unreacted ¹⁴C-AEA) by centrifugation.
-
Measure the radioactivity in an aliquot of the aqueous phase using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP) for Selectivity
Objective: To assess the selectivity of an FAAH inhibitor across the entire serine hydrolase superfamily in a native biological system.
Materials:
-
Tissue or cell proteomes (e.g., mouse brain homogenate).
-
Test compound (this compound).
-
Activity-based probe: A fluorophosphonate probe (e.g., FP-rhodamine) that covalently labels the active site of serine hydrolases.
-
SDS-PAGE gels and fluorescence gel scanner.
Procedure:
-
Treat the proteome with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Add the FP-rhodamine probe to the treated proteomes and incubate to allow for labeling of active serine hydrolases.
-
Quench the labeling reaction.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using a fluorescence gel scanner.
-
Inhibition of a specific hydrolase is observed as a decrease in the intensity of its corresponding fluorescent band. The selectivity of the inhibitor is determined by its ability to block the labeling of FAAH without affecting the labeling of other serine hydrolases.
Animal Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo efficacy of an FAAH inhibitor in reducing inflammatory pain.
Materials:
-
Rodents (e.g., rats or mice).
-
Test compound (this compound) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Carrageenan solution (e.g., 1% in saline).
-
Paw volume measurement device (plethysmometer) or calipers.
-
Device for measuring thermal or mechanical hyperalgesia (e.g., Hargreaves apparatus, von Frey filaments).
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the inflammatory insult.
-
Induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of one hind paw.
-
Measure the paw volume (edema) at regular intervals post-carrageenan injection.
-
Assess pain sensitivity (thermal or mechanical hyperalgesia) in the inflamed and contralateral paws at the same time points.
-
Compare the paw volume and pain sensitivity measurements between the compound-treated and vehicle-treated groups to determine the anti-inflammatory and analgesic effects of the FAAH inhibitor.
Conclusion and Future Directions
The validation of FAAH as a therapeutic target is supported by a substantial body of preclinical evidence demonstrating the analgesic, anxiolytic, and anti-inflammatory effects of its inhibitors. The mechanism of action, centered on the enhancement of endogenous anandamide signaling, offers a promising therapeutic window that may avoid the side effects of direct cannabinoid receptor agonists.
However, the clinical development of FAAH inhibitors has been met with mixed success. While some compounds have shown efficacy for specific indications like cannabis withdrawal, others have failed to demonstrate efficacy for chronic pain conditions.[2][4] The tragic outcome of the BIA 10-2474 Phase I trial underscores the critical importance of thorough preclinical safety and selectivity profiling.[4][10] It is speculated that the severe adverse events may have resulted from off-target effects specific to that molecule rather than a class-wide effect of FAAH inhibition.[4]
Future research should focus on the development of highly selective and well-characterized FAAH inhibitors. A deeper understanding of the differential roles of FAAH in various tissues and pathological states, coupled with robust preclinical and clinical study designs, will be essential to unlock the full therapeutic potential of targeting this enzyme. The continued exploration of this target holds promise for the development of novel treatments for a range of neurological and inflammatory disorders.
References
- 1. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of FAAH Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the fatty acid amide family of signaling lipids, including the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates various physiological processes such as pain, inflammation, and anxiety. Consequently, FAAH has emerged as a promising therapeutic target for the development of novel analgesics, anti-inflammatory agents, and anxiolytics without the psychoactive side effects associated with direct cannabinoid receptor agonists.
This technical guide provides a comprehensive overview of the in vitro characterization of FAAH inhibitor 1 , also identified as Benzothiazole analog 3 . This potent and selective inhibitor serves as a valuable research tool for studying the therapeutic potential of FAAH inhibition.
Data Presentation
The in vitro potency and selectivity of this compound have been quantitatively determined through a series of enzymatic and profiling assays. The key data are summarized in the tables below for clear comparison.
Table 1: Inhibitory Potency of this compound
| Compound | Target | IC50 (nM) | Inhibition Type |
| This compound (Benzothiazole analog 3) | Fatty Acid Amide Hydrolase (FAAH) | 18 ± 8[1] | Reversible[2][3] |
Table 2: Selectivity Profile of this compound
| Profiling Method | Tissues/System | Off-Target Activity (Serine Hydrolases) |
| Activity-Based Protein Profiling (ABPP)[2] | Rat Tissues | No off-target activity observed |
Experimental Protocols
Detailed methodologies for the key experiments involved in the in vitro characterization of this compound are provided below. These protocols are based on established methods for assessing FAAH inhibition and selectivity.
FAAH Activity Assay (Fluorometric Method)
This assay is a common method for determining the inhibitory potency of compounds against FAAH. It utilizes a fluorogenic substrate that, when hydrolyzed by FAAH, releases a fluorescent product.
a. Materials and Reagents:
-
FAAH enzyme source (e.g., rat brain microsomes or recombinant human FAAH)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound (stock solution in DMSO)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methyl coumarin amide - AAMCA)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
b. Procedure:
-
Prepare serial dilutions of this compound in FAAH Assay Buffer.
-
In a 96-well microplate, add the FAAH enzyme preparation to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 10-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
c. Data Analysis (IC50 Determination):
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity.[4]
Selectivity Profiling (Activity-Based Protein Profiling - ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.
a. Materials and Reagents:
-
Rat tissue homogenates (e.g., brain, liver, kidney)
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-rhodamine)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
b. Procedure:
-
Pre-incubate the tissue homogenates with varying concentrations of this compound or vehicle (DMSO) for a specified time at 37°C.
-
Add the FP-rhodamine probe to the samples and incubate to allow for covalent labeling of the active site serine of active hydrolases.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases.
c. Data Analysis:
-
Compare the fluorescence intensity of the protein bands in the inhibitor-treated lanes to the vehicle-treated lane.
-
A decrease in the intensity of a specific band indicates that the inhibitor has bound to and inhibited that particular serine hydrolase.
-
For this compound, the high selectivity is confirmed by the observation that only the band corresponding to FAAH shows a significant decrease in fluorescence intensity, with other serine hydrolase bands remaining unaffected.[2]
Mandatory Visualization
FAAH Signaling Pathway and Inhibition
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition by this compound.
Caption: FAAH signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Characterization
The logical flow of experiments for the in vitro characterization of this compound is depicted below.
Caption: Experimental workflow for in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
In-Depth Pharmacological Profile of FAAH Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of FAAH Inhibitor 1 (CAS 326866-17-5), a novel, potent, and selective reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH represents a promising therapeutic strategy for a variety of conditions, including anxiety, pain, and inflammatory disorders. This document details the inhibitor's mechanism of action, potency, selectivity, and the experimental methodologies used for its characterization.
Introduction
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. Fatty Acid Amide Hydrolase (FAAH) is a central component of this system, terminating the signaling of the endocannabinoid anandamide (AEA) and other related lipid signaling molecules. By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced activation of cannabinoid receptors and other downstream targets. This indirect modulation of the endocannabinoid system is an attractive therapeutic approach, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.
This compound, with the chemical name N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide, has emerged as a significant research tool and potential therapeutic lead due to its high potency and selectivity.
Mechanism of Action
This compound acts as a reversible inhibitor of the FAAH enzyme. A time-dependent preincubation study of this compound was consistent with it being a reversible inhibitor[]. This mechanism of action is characterized by the inhibitor binding to the enzyme's active site, thereby preventing the hydrolysis of its natural substrates like anandamide. Molecular modeling suggests that compounds like this compound may act as transition-state analogues, forming hydrogen bonds with catalytic residues within the FAAH active site and mimicking the charge distribution of the tetrahedral transition state of the substrate hydrolysis[].
Signaling Pathway
The inhibition of FAAH by this compound leads to an accumulation of anandamide in the synaptic cleft and surrounding tissues. This elevated anandamide can then bind to and activate cannabinoid receptors, primarily CB1 receptors in the central nervous system and CB2 receptors in the periphery, as well as other targets like TRPV1 channels. This enhanced signaling cascade is responsible for the potential therapeutic effects of the inhibitor.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Parameter | Species | Value | Notes |
| IC50 | Human | 18 ± 8 nM | Potency for inhibiting FAAH activity. |
| Selectivity | Rat | >1000-fold | Highly selective for FAAH over other serine hydrolases. |
| Mechanism | - | Reversible | Non-covalent interaction with the enzyme. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are the protocols for the key experiments used to characterize this compound.
Fluorometric FAAH Inhibition Assay
This assay is used to determine the potency of inhibitors against FAAH.
Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, which releases a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic FAAH substrate (e.g., anandamide coupled to a fluorophore)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed amount of FAAH enzyme to each well of the microplate.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.
Principle: This method utilizes an activity-based probe that covalently binds to the active site of a specific class of enzymes (e.g., serine hydrolases). By pre-incubating the sample with the test inhibitor, the probe will only label enzymes that are not blocked by the inhibitor. The labeled enzymes can then be detected and quantified.
Materials:
-
Rat brain tissue homogenate
-
This compound
-
Activity-based probe for serine hydrolases (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin)
-
SDS-PAGE gels and imaging system (for fluorescent probes) or streptavidin beads and mass spectrometer (for biotinylated probes)
Procedure:
-
Prepare rat brain tissue homogenates.
-
Pre-incubate aliquots of the homogenate with varying concentrations of this compound for 30 minutes at 37°C.
-
Add the activity-based probe to the samples and incubate for another 30 minutes.
-
Quench the labeling reaction by adding a reducing sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
The disappearance of a band corresponding to FAAH at a certain inhibitor concentration indicates successful target engagement. The absence of changes in other bands indicates high selectivity.
In Vivo Pharmacology and Pharmacokinetics
Currently, there is limited publicly available data on the in vivo efficacy and pharmacokinetic profile of this compound (CAS 326866-17-5). Further studies are required to characterize its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic effects in animal models of disease.
Conclusion
This compound is a potent and selective reversible inhibitor of Fatty Acid Amide Hydrolase. Its well-defined mechanism of action and high selectivity make it a valuable tool for preclinical research into the therapeutic potential of FAAH inhibition. The experimental protocols detailed herein provide a foundation for further investigation into its pharmacological properties. Future studies focusing on its in vivo pharmacology and pharmacokinetics will be critical in determining its potential for clinical development.
References
A Comprehensive Technical Guide to the Structural Activity Relationship of FAAH Inhibitor OL-135 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structural activity relationships (SAR) of analogs based on the potent fatty acid amide hydrolase (FAAH) inhibitor, OL-135. It includes quantitative data on inhibitor potency, detailed experimental methodologies, and visualizations of key pathways and workflows to support research and development in this area.
Introduction to Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system.[1][2][3] It is primarily responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[1][4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[2] Genetic or pharmacological inhibition of FAAH leads to elevated levels of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[5][6] This mechanism has shown potential for producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[6]
OL-135 is a well-characterized, potent, and reversible inhibitor of FAAH, with a reported Ki value of 4.7 nM.[7] Its discovery has spurred extensive research into the development of FAAH inhibitors as therapeutic agents.[7] This guide focuses on the SAR of OL-135 and its analogs, providing insights into the structural modifications that influence its inhibitory potency and selectivity.
The FAAH Signaling Pathway
FAAH is a key regulator of the endocannabinoid system. Its inhibition leads to an accumulation of anandamide (AEA), which then acts on cannabinoid receptors, primarily CB1 and CB2. The activation of these G-protein coupled receptors initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately modulating neurotransmitter release.[8]
Structural Activity Relationship (SAR) of OL-135 Analogs
Systematic SAR studies on OL-135 have explored modifications to three main regions of the molecule: the C2 acyl side chain, the central α-ketoheterocycle, and the substituents on the central heterocycle.[7] These studies have been crucial in optimizing both the potency and selectivity of these inhibitors.
The Central α-Ketoheterocycle
The electrophilic character of the ketone in the α-ketoheterocycle structure is critical for FAAH activity.[6] This moiety is believed to form a reversible covalent hemiketal intermediate with the catalytic serine residue (Ser241) in the FAAH active site.[9][10] The electron-withdrawing properties of the attached heterocycle, such as an oxazole, enhance the electrophilicity of the carbonyl group, thereby improving inhibitory potency.[9][11]
C2 Acyl Side Chain Modifications
The long acyl side chain of OL-135 mimics the natural substrate, anandamide, and occupies a hydrophobic channel in the FAAH enzyme. Modifications to this chain have shown that its length and conformation are important for activity. Introducing conformational constraints, such as by removing rotatable bonds or adding π-unsaturation, has been explored to improve the drug-like properties of these inhibitors.[6]
Substitutions on the Oxazole Ring
Studies exploring substitutions at the C4 and C5 positions of the central oxazole ring have revealed significant impacts on both potency and selectivity.[7] A key finding was that incorporating a 2-pyridyl group at the C5 position of the 2-ketooxazole dramatically enhances binding affinity and selectivity for FAAH.[7] This is attributed to the formation of a hydrogen-bonded array between the pyridyl nitrogen and residues Lys142 and Thr236 in the enzyme's active site.[7]
Quantitative SAR Data
The following table summarizes the inhibitory potency of OL-135 and related compounds, highlighting the effects of key structural modifications.
| Compound | Description | FAAH Inhibition (IC50 or Ki) | Selectivity | Reference |
| OL-135 | Parent α-ketooxazole compound | Ki = 4.7 nM | >60-fold selective over related hydrolases | [7] |
| URB597 | O-aryl carbamate inhibitor | IC50 = 4.6 nM | Highly selective | [6] |
| PF-3845 | Piperidine urea-based irreversible inhibitor | kinact/Ki = 14,310 M−1s−1 | Highly selective | [6] |
| Pyridyl Oxadiazole 13 | Analog of OL-135 with a pyridyl oxadiazole core | Ki = 0.29 nM | >10,000-fold selective for FAAH over KIAA1363 | [6] |
Experimental Protocols
The characterization of FAAH inhibitors relies on robust and reproducible assays. The most common method is a fluorescence-based inhibitor screening assay.
Fluorometric Assay for FAAH Activity and Inhibition
This assay provides a convenient method for screening FAAH inhibitors by measuring the hydrolysis of a fluorogenic substrate.[2][12]
-
Principle: The assay utilizes a non-fluorescent substrate, such as AMC-arachidonoyl amide. FAAH cleaves this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[2][8] The rate of increase in fluorescence is directly proportional to FAAH activity, and a reduction in this rate in the presence of a test compound indicates inhibition.
-
Materials and Reagents:
-
FAAH enzyme source (e.g., human recombinant, rat brain homogenate)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[2]
-
FAAH Substrate: AMC-arachidonoyl amide
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Known FAAH inhibitor for positive control (e.g., JZL 195)[2]
-
96-well microplate (opaque, white or black)
-
Fluorescence plate reader
-
-
Protocol:
-
Preparation: Prepare serial dilutions of the test inhibitor compounds. Dilute the FAAH enzyme stock to the desired concentration in cold FAAH Assay Buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the following:
-
Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 37°C.[2]
-
Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.[2]
-
Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically over a period of 30-60 minutes, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2][13]
-
Data Analysis:
-
Determine the initial rate of reaction (Vo) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity (vehicle) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
-
Conclusion
The structural activity relationship of OL-135 analogs has been extensively investigated, providing a clear roadmap for the design of potent and selective FAAH inhibitors. Key takeaways include the critical role of the electrophilic α-keto group for reversible covalent inhibition, the importance of an optimized acyl side chain for occupying the hydrophobic pocket, and the significant potency enhancement achieved by introducing a C5-pyridyl substituent capable of hydrogen bonding with the enzyme's active site. This knowledge continues to guide the development of novel FAAH inhibitors with improved pharmacokinetic properties and therapeutic potential for a range of disorders, including pain, anxiety, and inflammation.
References
- 1. FAAH | Rupa Health [rupahealth.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the FAAH Inhibitor Binding Site on the FAAH Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interactions between inhibitors and the fatty acid amide hydrolase (FAAH) enzyme. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the enzyme's active site, inhibitor binding mechanisms, and the experimental methodologies used to characterize these interactions.
Introduction to Fatty Acid Amide Hydrolase (FAAH)
Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of a class of bioactive lipids known as fatty acid amides.[1] This family of signaling molecules includes the endogenous cannabinoid anandamide (AEA), the anti-inflammatory lipid palmitoylethanolamide (PEA), and the sleep-inducing oleamide. By hydrolyzing these signaling lipids, FAAH regulates a wide array of physiological processes, including pain, inflammation, anxiety, and mood. As such, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.[1]
The inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their effects at their respective receptors, such as the cannabinoid receptors CB1 and CB2. This indirect modulation of the endocannabinoid system offers a promising therapeutic strategy with the potential for fewer side effects compared to direct receptor agonists.
The FAAH Enzyme Active Site and Catalytic Mechanism
The FAAH enzyme possesses a unique catalytic triad composed of Ser241, Ser217, and Lys142, which is distinct from the typical Ser-His-Asp triad found in many other serine hydrolases.[2] Ser241 acts as the catalytic nucleophile, initiating the hydrolysis of the substrate's amide bond. The catalytic mechanism involves the deprotonation of Ser241 by the Lys142/Ser217 pair, followed by the nucleophilic attack of the activated Ser241 on the carbonyl carbon of the fatty acid amide substrate. This forms a tetrahedral intermediate that is stabilized by an "oxyanion hole" formed by the backbone amides of residues Ile238, Gly239, and Gly240. The intermediate then collapses, releasing the amine product and forming a transient acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the fatty acid and regenerate the active enzyme.
FAAH Inhibitor Binding and Mechanism of Action
FAAH inhibitors can be broadly classified into two main categories: reversible and irreversible. Both types of inhibitors target the catalytic Ser241 residue within the active site.
-
Irreversible Inhibitors: These inhibitors, which include classes like carbamates (e.g., URB597) and ureas (e.g., PF-3845), form a stable covalent bond with the catalytic Ser241. This is typically achieved through carbamylation of the serine residue, rendering the enzyme inactive.[3][4]
-
Reversible Inhibitors: This category includes compounds like α-ketoheterocycles (e.g., OL-135). These inhibitors also form a covalent bond with Ser241, but this bond is a reversible hemiketal linkage. They effectively act as transition-state analogs, mimicking the tetrahedral intermediate of the enzymatic reaction.[4][5][6]
The binding of these inhibitors is further stabilized by interactions with other residues within the FAAH active site, including the acyl chain-binding pocket and the cytosolic port.
Quantitative Data on FAAH Inhibitors
The following table summarizes the binding affinities of several well-characterized FAAH inhibitors.
| Inhibitor | Class | Mechanism | IC50 (nM) | Ki (nM) | Species | Reference |
| URB597 | Carbamate | Irreversible | 4.6 | - | Rat | [1] |
| PF-3845 | Urea | Irreversible | - | - | Human/Rat | [4] |
| OL-135 | α-Ketoheterocycle | Reversible | - | 4.7 | Rat | [7] |
| PF-750 | Urea | Irreversible | 16.2 | - | Human | [4] |
| BMS-469908 | Carbamate | Reversible | - | - | Human | [8] |
| LY-2183240 | Urea | Irreversible | 12 | - | Human | [8] |
Experimental Protocols
FAAH Activity Assay (Fluorometric)
This protocol describes a common method for measuring FAAH activity using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methyl coumarin amide - AAMCA)
-
Test inhibitor compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in FAAH Assay Buffer.
-
Add the FAAH enzyme solution to each well of the 96-well plate.
-
Add the diluted inhibitor solutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the AAMCA substrate to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm.
-
Monitor the fluorescence kinetically over a set period (e.g., 30 minutes).
-
Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.[8][9]
Co-crystallization of FAAH with an Inhibitor
This protocol provides a general outline for obtaining co-crystals of FAAH with an inhibitor for X-ray crystallographic analysis.
Materials:
-
Purified, concentrated FAAH protein (e.g., 25 mg/mL)
-
Inhibitor compound
-
Crystallization buffer (e.g., 100 mM MES pH 5.5, 100 mM NaCl, 25% PEG 400)
-
Additives (e.g., xylitol, detergents like n-decyl-β-d-maltoside)
-
Crystallization plates (e.g., 24-well sitting or hanging drop plates)
Procedure:
-
Incubate the purified FAAH protein with a molar excess of the inhibitor to ensure complex formation.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
In a typical sitting drop setup, mix a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of the crystallization buffer on a post in the well of the crystallization plate. The well contains a larger volume (e.g., 500 µL) of the crystallization buffer as the reservoir.
-
Seal the wells to allow for vapor equilibration. Water will slowly evaporate from the drop, increasing the concentration of the protein-inhibitor complex and precipitant, which can lead to crystal formation.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Once crystals of suitable size and quality are obtained, they can be harvested for X-ray diffraction analysis.[2]
Site-Directed Mutagenesis of FAAH Catalytic Residues
This protocol outlines the general steps for introducing a mutation (e.g., Ser241 to Ala) into the FAAH gene using a PCR-based method.
Materials:
-
Plasmid DNA containing the FAAH gene
-
Mutagenic primers containing the desired mutation (e.g., changing the serine codon to an alanine codon)
-
High-fidelity DNA polymerase (e.g., Pfu polymerase)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design a pair of complementary mutagenic primers that contain the desired nucleotide change to convert Ser241 to Alanine. The mutation should be located in the middle of the primers.
-
Perform a PCR reaction using the FAAH plasmid as a template and the mutagenic primers. The reaction will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations.
-
The PCR cycling parameters should be optimized for the specific primers and plasmid, typically involving a denaturation step, an annealing step at a temperature appropriate for the primers, and an extension step.
-
Following PCR, digest the reaction mixture with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, which includes the parental template plasmid, leaving the newly synthesized, unmethylated, and mutated plasmids intact.
-
Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Select for transformed cells, typically using antibiotic resistance conferred by the plasmid.
-
Isolate plasmid DNA from individual colonies and sequence the FAAH gene to confirm the presence of the desired mutation and the absence of any unintended mutations.[10][11]
Visualizations
Signaling Pathway
Caption: Endocannabinoid signaling pathway involving FAAH.
Experimental Workflow
Caption: High-throughput screening workflow for FAAH inhibitors.
Logical Relationship
Caption: Logical diagram of FAAH covalent inhibition by a carbamate.
References
- 1. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Binding and Inactivation Mechanism of a Humanized Fatty Acid Amide Hydrolase by α-Ketoheterocycle Inhibitors Revealed from Co-Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Binding and inactivation mechanism of a humanized fatty acid amide hydrolase by alpha-ketoheterocycle inhibitors revealed from cocrystal structures. | Semantic Scholar [semanticscholar.org]
- 8. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high throughput fluorescent assay for measuring the activity of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Endocannabinoid System Under Magnification: A Technical Guide to Endogenous Substrates Modulated by FAAH Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate interplay between Fatty Acid Amide Hydrolase (FAAH) and its endogenous substrates, with a specific focus on the modulatory effects of FAAH inhibitor 1. By preventing the degradation of key bioactive lipids, FAAH inhibitors offer a promising therapeutic avenue for a range of disorders, including pain, anxiety, and inflammation.[1][2] This document provides a comprehensive overview of the primary endogenous substrates affected by FAAH inhibition, detailed quantitative data on their accumulation, and the experimental methodologies employed for their analysis.
Core Endogenous Substrates and Their Modulation
FAAH is a serine hydrolase responsible for the breakdown of a class of bioactive lipids known as N-acylethanolamines (NAEs).[3] Inhibition of this enzyme leads to a significant elevation in the levels of its primary substrates. The most well-characterized of these are:
-
Anandamide (AEA): An endogenous cannabinoid that acts as a partial agonist for CB1 and CB2 receptors, playing a crucial role in pain sensation, mood, and memory.[1]
-
Palmitoylethanolamide (PEA): An anti-inflammatory and analgesic lipid that does not bind to classical cannabinoid receptors but is known to have "entourage" effects, potentiating the activity of other endocannabinoids.[4][5]
-
Oleoylethanolamide (OEA): A regulator of satiety and fat metabolism, acting primarily through peroxisome proliferator-activated receptor alpha (PPAR-α).[6]
Inhibition of FAAH leads to a significant and sustained increase in the tissue and plasma levels of these NAEs.
Quantitative Effects of FAAH Inhibition on Endogenous Substrates
The following tables summarize the quantitative changes observed in key endogenous substrates following the administration of various FAAH inhibitors in preclinical models. These data highlight the magnitude and tissue-specificity of FAAH inhibition.
Table 1: Effects of FAAH Inhibitor URB597 on Endogenous Substrate Levels
| Species | Tissue/Fluid | Substrate | Dose | Fold Increase (vs. Vehicle) | Reference |
| Rat | Brain | Anandamide | 0.3 mg/kg | ~9-fold | Fegley et al., 2005 |
| Rat | Brain | Palmitoylethanolamide | 0.3 mg/kg | ~3-fold | Fegley et al., 2005 |
| Rat | Brain | Oleoylethanolamide | 0.3 mg/kg | ~3-fold | Fegley et al., 2005 |
| Squirrel Monkey | Brain | Anandamide | 0.3 mg/kg, i.v. | Significant increase | [7] |
| Squirrel Monkey | Brain | Oleoylethanolamide | 0.3 mg/kg, i.v. | Significant increase | [7] |
Table 2: Effects of FAAH Inhibitor PF-3845 on Endogenous Substrate Levels
| Species | Tissue/Fluid | Substrate | Dose | Fold Increase (vs. Vehicle) | Reference |
| Mouse | Brain | Anandamide | 10 mg/kg, i.p. | ~10-fold | Ahn et al., 2009 |
| Mouse | Brain | Palmitoylethanolamide | 10 mg/kg, i.p. | ~2-fold | Ahn et al., 2009 |
| Mouse | Brain | Oleoylethanolamide | 10 mg/kg, i.p. | ~2-fold | Ahn et al., 2009 |
| Mouse | Spinal Cord | Anandamide | 10 mg/kg | Significant increase | [8] |
Table 3: Effects of Other FAAH Inhibitors on Endogenous Substrate Levels
| Species | Tissue/Fluid | Inhibitor | Dose | Substrate | Fold Increase (vs. Vehicle) | Reference |
| Rat | Brain | AM3506 | 1 mg/kg, i.p. | Anandamide | >2-fold | [9] |
| Mouse | Plasma | ARN272 | 1 mg/kg, i.p. | Anandamide | Significant increase | [10] |
Signaling Pathways and Experimental Workflows
To understand the downstream consequences of FAAH inhibition and the methodologies used to quantify its effects, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: FAAH-mediated degradation of Anandamide and its inhibition.
The diagram above illustrates the canonical role of FAAH in terminating anandamide signaling. AEA is synthesized "on-demand" in the postsynaptic neuron and travels retrogradely to activate presynaptic CB1 receptors. In the postsynaptic neuron, FAAH rapidly hydrolyzes AEA. FAAH inhibitors block this degradation, leading to increased AEA levels and enhanced CB1 receptor activation.
Caption: Workflow for quantifying endogenous substrates.
This workflow outlines the key steps involved in measuring endogenous substrate levels following FAAH inhibitor treatment. The process begins with sample collection, followed by lipid extraction and purification, and culminates in sensitive quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocols
Accurate quantification of NAEs is critical for evaluating the efficacy of FAAH inhibitors. The following provides a generalized protocol based on commonly cited methodologies.[11][12][13][14][15]
Sample Preparation
-
Tissue Collection: Tissues (e.g., brain, liver) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to prevent enzymatic degradation of lipids.
-
Homogenization and Lipid Extraction:
-
Frozen tissue is weighed and homogenized in a solvent mixture, typically chloroform:methanol:water (2:1:1 v/v/v), often containing internal standards (deuterated analogs of the NAEs of interest) for accurate quantification.
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The lower organic phase containing the lipids is collected. This extraction process is often repeated to ensure complete recovery.
-
-
Solid-Phase Extraction (SPE):
-
The lipid extract is dried under a stream of nitrogen and reconstituted in a minimal volume of a suitable solvent.
-
The sample is loaded onto an SPE cartridge (e.g., C18) to remove interfering substances.
-
The cartridge is washed with a low-polarity solvent, and the NAEs are then eluted with a more polar solvent, such as ethyl acetate or acetonitrile.
-
The eluate is dried down and reconstituted in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Quantification
-
Chromatographic Separation:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reverse-phase C18 column is typically employed to separate the different NAE species.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is used to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Instrumentation: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored. This provides a high degree of specificity and reduces background noise.
-
-
Quantification:
-
A standard curve is generated using known concentrations of authentic NAE standards.
-
The concentration of each NAE in the biological sample is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against the standard curve. Results are typically expressed as pmol/g of tissue or pmol/mL of plasma.
-
Conclusion
This compound represents a targeted approach to augmenting the endogenous cannabinoid system by preventing the degradation of key signaling lipids like anandamide, palmitoylethanolamide, and oleoylethanolamide. The quantitative data presented demonstrate the robust elevation of these substrates following FAAH inhibition. The detailed experimental protocols provide a framework for the accurate and reproducible measurement of these changes, which is essential for the continued development and evaluation of this promising class of therapeutic agents. The provided diagrams offer a clear visualization of the underlying biological pathways and the analytical processes used in this field of research.
References
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 4. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments Using FAAH Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects at cannabinoid receptors (CB1 and CB2) and other targets.[1][2] This mechanism of action has positioned FAAH inhibitors as promising therapeutic agents for a variety of conditions, including pain, anxiety, and inflammatory disorders, potentially offering the benefits of cannabinoid receptor activation without the undesirable side effects associated with direct-acting agonists.[1][3][4]
These application notes provide a comprehensive overview of the in vivo experimental protocols for a representative FAAH inhibitor, referred to herein as "FAAH Inhibitor 1." The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the pharmacological properties of similar compounds.
Mechanism of Action
FAAH inhibitors block the degradation of anandamide and other N-acylethanolamines (NAEs), leading to their accumulation and enhanced signaling.[2][5] This potentiation of endogenous cannabinoid tone is the primary mechanism through which FAAH inhibitors exert their analgesic, anxiolytic, and anti-inflammatory effects.[4][6] The enzyme is a serine hydrolase, and many inhibitors act by covalently modifying the active site serine residue.[1]
Signaling Pathway
The inhibition of FAAH leads to an accumulation of anandamide, which then activates cannabinoid receptors, primarily CB1 and CB2. This activation triggers downstream signaling cascades, including the modulation of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[7]
Caption: Signaling pathway of FAAH inhibition.
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo efficacy studies. The following table summarizes key pharmacokinetic parameters for representative FAAH inhibitors from the literature.
| Parameter | URB597 | PF-04457845 | V158866 |
| Administration Route | Intraperitoneal (i.p.), Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |
| Animal Model | Rat, Mouse | Rat, Mouse, Dog | Human |
| Tmax (Median) | - | - | 1.5 - 2.5 h[3] |
| Terminal Elimination Half-life (Mean) | - | - | 5.4 - 11.2 h[3] |
| Oral Bioavailability | - | Excellent in mice, rats, and dogs[1] | - |
In Vivo Experimental Protocols
The following protocols are detailed methodologies for key in vivo experiments to assess the efficacy of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Detailed Protocol 1: Assessment of Analgesic Effects in the Formalin Test
Objective: To evaluate the anti-nociceptive effects of this compound in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)[5]
-
5% Formalin solution
-
Observation chambers with mirrors
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for 30 minutes daily for 3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before formalin injection (e.g., 60 minutes). A range of doses should be tested to determine a dose-response relationship. For example, doses for the FAAH inhibitor BMS-1 have been tested at 20 mg/kg, i.v.[1]
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the rat back into the observation chamber. Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
Data Analysis: Compare the nociceptive behaviors between the this compound-treated groups and the vehicle-treated group. A significant reduction in the duration of these behaviors in the late phase is indicative of an analgesic effect.
| FAAH Inhibitor | Animal Model | Dose | Route | Analgesic Effect in Formalin Test |
| BMS-1 | Rat | 20 mg/kg | i.v. | Significant effect in persistent pain model[1] |
| OL-135 | Mouse | ED50 = 7.5 mg/kg (Phase 2) | i.p. | Analgesic effects in phase 1 and 2[4] |
Detailed Protocol 2: Evaluation of Anxiolytic-like Effects in the Elevated Plus Maze
Objective: To assess the potential anxiolytic effects of this compound.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
This compound
-
Vehicle
-
Elevated plus maze apparatus
Procedure:
-
Acclimation: Handle mice for 5 minutes daily for 3 days prior to testing.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) 30-60 minutes before the test.
-
Test Procedure: Place the mouse in the center of the elevated plus maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes.
-
Data Recording: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
-
Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
| FAAH Inhibitor | Animal Model | Dose | Route | Anxiolytic Effect |
| URB597 | Rodent | - | - | Anxiolytic phenotypes observed[4] |
Detailed Protocol 3: Pharmacodynamic Assessment of FAAH Inhibition
Objective: To measure the in vivo inhibition of FAAH activity and the corresponding increase in anandamide levels following administration of this compound.
Materials:
-
Rodents (rats or mice)
-
This compound
-
Vehicle
-
Tissue homogenization buffer
-
Reagents for FAAH activity assay (e.g., radiolabeled anandamide)
-
LC-MS/MS for anandamide quantification
Procedure:
-
Drug Administration: Administer a single dose of this compound or vehicle to a cohort of animals.
-
Tissue Collection: At various time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize the animals and rapidly collect tissues of interest (e.g., brain, liver).
-
Tissue Processing: Homogenize the tissues in an appropriate buffer on ice.
-
FAAH Activity Assay: Determine FAAH activity in the tissue homogenates by measuring the hydrolysis of a labeled substrate (e.g., [³H]anandamide).[8] Inhibition is calculated relative to the vehicle-treated control group.
-
Anandamide Quantification: Extract lipids from a separate aliquot of the tissue homogenate and quantify anandamide levels using a validated LC-MS/MS method.
-
Data Analysis: Correlate the degree of FAAH inhibition with the fold-increase in anandamide levels over time.
| FAAH Inhibitor | Animal Model | Dose | Route | FAAH Inhibition & Anandamide Elevation |
| URB597 | Rat | - | - | Almost complete FAAH inhibition, elevated brain anandamide levels[1] |
| PF-3845 | Mouse | 10 mg/kg | i.p. | Rapid and complete inactivation of brain FAAH, raised brain anandamide levels for up to 24 hrs[9] |
| JNJ-1661010 | - | 20 mg/kg | i.p. | Potent inhibition of brain FAAH and elevation of anandamide[1] |
Conclusion
The provided protocols and data offer a foundational framework for the in vivo evaluation of FAAH inhibitors. Researchers should adapt these methodologies to their specific research questions and the characteristics of their test compounds. Careful consideration of dose selection, administration route, and time course of effects is essential for obtaining reliable and reproducible data. The use of appropriate controls and statistical analysis is paramount for the robust interpretation of results. These studies will contribute to a better understanding of the therapeutic potential of FAAH inhibition and the development of novel treatments for a range of disorders.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH Inhibitor 1 (URB597) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA) and other fatty acid amides. Inhibition of FAAH presents a promising therapeutic strategy for various diseases by increasing the endogenous levels of these bioactive lipids. FAAH Inhibitor 1, commonly known as URB597, is a potent and selective inhibitor of FAAH. These application notes provide a comprehensive overview of the use of URB597 in cell culture, including its effects on cell viability, apoptosis, and key signaling pathways. Detailed protocols for relevant experiments are also provided to facilitate research and drug development.
Mechanism of Action
URB597 irreversibly inhibits FAAH by covalently modifying the enzyme's active site serine residue. This leads to an accumulation of endogenous FAAH substrates, primarily anandamide (AEA). AEA can then activate cannabinoid receptors (CB1 and CB2) and other cellular targets, leading to a range of physiological effects, including modulation of cell growth, proliferation, and apoptosis.[1][2]
Data Presentation
Table 1: Effect of URB597 on Cancer Cell Viability
| Cell Line | Cancer Type | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Reference |
| MDA-MB-231 | Breast Cancer | URB597 | 10 | 48 | ~95 | [3] |
| MDA-MB-231 | Breast Cancer | URB597 | 30 | 48 | ~90 | [3] |
| MDA-MB-231 | Breast Cancer | URB597 | 50 | 48 | ~85 | [3] |
| MDA-MB-231 | Breast Cancer | URB597 + AEA | 50 µM URB597 + 30 µM AEA | 48 | ~70 | [3] |
| MCF7 | Breast Cancer | URB597 + PEA | 50 µM URB597 + 30 µM PEA | 48 | Significant Decrease | [3] |
| T47D | Breast Cancer | URB597 + PEA | 50 µM URB597 + 30 µM PEA | 48 | Significant Decrease | [3] |
| 786-O | Renal Cell Carcinoma | URB597 + RSL3 | 10 µM URB597 + 0.5 µM RSL3 | 48 | Significant Synergistic Decrease | [4][5] |
| Caki-1 | Renal Cell Carcinoma | URB597 + RSL3 | 10 µM URB597 + 0.5 µM RSL3 | 48 | Significant Synergistic Decrease | [4][5] |
| A549 | Non-Small Cell Lung Cancer | Met-F-AEA + URB597 | 10 µM Met-F-AEA + 0.2 µM URB597 | 24 | Significant Decrease vs Met-F-AEA alone | [6] |
| H460 | Non-Small Cell Lung Cancer | Met-F-AEA + URB597 | 10 µM Met-F-AEA + 0.2 µM URB597 | 24 | Significant Decrease vs Met-F-AEA alone | [6] |
Table 2: Induction of Apoptosis by URB597 in Cancer Cells
| Cell Line | Cancer Type | Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Assay | Reference |
| H460 | Non-Small Cell Lung Cancer | Met-F-AEA + URB597 | 10 µM Met-F-AEA + 0.2 µM URB597 | 48 | Increased vs single agents | TUNEL | [1][7] |
| A549 | Non-Small Cell Lung Cancer | Met-F-AEA + URB597 | 10 µM Met-F-AEA + 0.2 µM URB597 | 48 | Increased vs single agents | TUNEL | [1][7] |
| Breast Cancer Cells | Breast Cancer | URB597 | - | - | Increased Proliferation and Increased Apoptosis | In vivo model |
Signaling Pathways and Experimental Workflows
Signaling Pathway of FAAH Inhibition
Caption: FAAH Inhibition Signaling Pathway.
Experimental Workflow for In Vitro Analysis of this compound
Caption: In Vitro Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound (URB597)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Prepare serial dilutions of URB597 in complete medium.
-
Remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of URB597 (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control wells.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.[8][9][10][11]
Materials:
-
Cells of interest
-
This compound (URB597)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of URB597 for the specified duration.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis for p-AKT and p-ERK
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins like AKT and ERK.[12][13]
Materials:
-
Cells of interest
-
This compound (URB597)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with URB597 as described in previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination treatment with FAAH inhibitors/URB597 and ferroptosis inducers significantly decreases the growth and metastasis of renal cell carcinoma cells via the PI3K-AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination treatment with FAAH inhibitors/URB597 and ferroptosis inducers significantly decreases the growth and metastasis of renal cell carcinoma cells via the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH Inhibitor 1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid amide hydrolase (FAAH) is a critical enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide (AEA). Inhibition of FAAH elevates the levels of these endocannabinoids, potentiating their signaling and offering a promising therapeutic strategy for a variety of conditions, including pain, inflammation, and neurological disorders. This document provides detailed application notes and protocols for the use of FAAH inhibitors in mouse models, focusing on dosage, administration, and the underlying signaling pathways.
I. Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective dosages of commonly used FAAH inhibitors in mouse models.
Table 1: Pharmacokinetic Parameters of Select FAAH Inhibitors in Rodents
| Inhibitor | Animal Model | Route | Tmax | Cmax | t1/2 | Bioavailability (F%) | Reference |
| PF-04457845 | Rat | p.o. (1 mg/kg) | 4 h | 246 ng/mL (plasma) | - | 88% | [1][2] |
| URB937 | Rat | p.o. (3 mg/kg) | 1 h | - | ~160 min | 36% | [3][4] |
| URB597 | Rat/Mouse | i.p. (0.3 mg/kg) | - | - | - | - | [5] |
Note: Pharmacokinetic data in mice can be limited; rat data is often used as a reference. Tmax = Time to maximum concentration; Cmax = Maximum concentration; t1/2 = Half-life.
Table 2: Effective Dosages of FAAH Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Application | Route | Dosage | Effect | Reference |
| URB597 | CD1 | Morphine Tolerance | i.p. | 1 and 3 mg/kg | Prevented and reversed morphine tolerance | [6] |
| URB597 | C57BL/6J | Cognitive Impairment | i.p. | 0.3 mg/kg | Increased brain anandamide levels | [5] |
| PF-04457845 | C57BL/6J | Neuropathic Pain | i.p. | 1 mg/kg | Completely blocked thermal hyperalgesia and mechanical allodynia | [7] |
| URB937 | CD1 | Morphine Tolerance | i.p. | 3 mg/kg | Did not prevent or reverse morphine tolerance (peripherally restricted) | [6] |
II. Signaling Pathways and Experimental Workflows
Signaling Pathway of FAAH Inhibition
Inhibition of FAAH leads to an accumulation of anandamide (AEA) and other fatty acid amides. AEA then activates cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors. Activation of these receptors initiates downstream signaling cascades, including the modulation of adenylyl cyclase (AC) and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to various physiological effects.
Experimental Workflow for In Vivo Studies
A typical workflow for administering an FAAH inhibitor to a mouse model and observing its effects involves preparation of the inhibitor, administration, and subsequent behavioral or physiological assessment.
III. Experimental Protocols
Protocol 1: Preparation of URB597 for Intraperitoneal (i.p.) Administration
Materials:
-
URB597 powder
-
Vehicle solution: 5% Tween 80, 5% Polyethylene glycol 400 (PEG400), and 90% saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of URB597 powder.
-
Prepare the vehicle solution by mixing the components in the specified ratios.
-
Add the URB597 powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle solution to achieve the desired final concentration (e.g., for a 0.3 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, the concentration would be 0.075 mg/mL).
-
Vortex the mixture thoroughly until the powder is fully dissolved or a uniform suspension is formed.
-
If necessary, sonicate the solution for a few minutes to aid in dissolution.
-
The dosing solution is now ready for administration.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared FAAH inhibitor dosing solution
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck, ensuring a firm but not restrictive grip. The abdomen should be exposed and facing upwards.[8][9]
-
Locate Injection Site: The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[10][11]
-
Disinfection: Swab the injection site with 70% ethanol.[8][11]
-
Needle Insertion: Insert the needle at a 15-30 degree angle to the abdominal wall.[9] The needle should penetrate the skin and the abdominal muscle layer.
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any colored fluid appears, withdraw the needle and reinject at a different site with a new sterile needle and syringe.[9][11]
-
Injection: If no fluid is aspirated, slowly and steadily inject the dosing solution. The maximum recommended injection volume is typically 10 µL per gram of body weight.[9]
-
Withdrawal and Monitoring: After injection, withdraw the needle smoothly. Return the mouse to its cage and monitor for any signs of distress or adverse reactions.[9]
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): effects on anandamide and oleoylethanolamide deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of Combined Treatment with the AEA Hydrolysis Inhibitor PF04457845 and the Substrate Selective COX-2 Inhibitor LM4131 in the Mouse Model of Neuropathic Pain [mdpi.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. ltk.uzh.ch [ltk.uzh.ch]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
Application Notes and Protocols: Solubility and Formulation of FAAH Inhibitor 1 for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which in turn modulates various physiological processes, including pain, inflammation, and anxiety. "FAAH inhibitor 1" is a potent and selective inhibitor of FAAH with an IC50 of 18 ± 8 nM, making it a valuable tool for research in these areas.[1] Proper solubilization and formulation of this compound are crucial for obtaining accurate and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for the solubility assessment and formulation of this compound for research purposes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 497.65 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | ≥95% | [3] |
| IC50 | 18 ± 8 nM | [1] |
Solubility Data
The solubility of a compound is a critical factor in designing experiments. The following table summarizes the known solubility of this compound in common laboratory solvents. For solvents where quantitative data is not available, a qualitative description is provided. It is highly recommended to experimentally determine the solubility in your specific buffer or medium using the protocol provided below.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 62.5 mg/mL (125.59 mM) | [2] Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[2] Sonication and warming to 60°C can aid dissolution.[2] |
| Ethanol | Sparingly soluble | Quantitative data not readily available. Experimental determination is recommended. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Quantitative data not readily available. Experimental determination is recommended. |
| Saline (0.9% NaCl) | Poorly soluble | Quantitative data not readily available. Experimental determination is recommended. |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., Ethanol, PBS, Saline)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a vial containing a known volume of the test solvent.
-
Seal the vial tightly and place it on an orbital shaker or vortex mixer.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
-
Sample Collection and Analysis:
-
Carefully collect the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC method.
-
-
Data Reporting:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in mg/mL or mM.
-
Protocol 2: Preparation of Stock Solutions
For most in vitro and in vivo applications, a concentrated stock solution in an organic solvent is prepared first and then diluted to the final working concentration.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[2]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[2]
-
Protocol 3: Formulation for In Vitro Assays
This protocol describes the preparation of working solutions of this compound for use in cell-based or enzymatic assays.
Materials:
-
This compound stock solution in DMSO
-
Appropriate assay buffer (e.g., Tris-HCl, PBS)
Procedure:
-
Serial Dilutions:
-
Perform serial dilutions of the DMSO stock solution with the assay buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare intermediate dilutions to minimize the final concentration of DMSO in the assay.
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the assay is consistent across all conditions (including vehicle controls) and is at a level that does not affect the biological system being studied (typically ≤ 0.5%).
-
-
Example Dilution Series:
-
To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in assay buffer.
-
Protocol 4: Example Formulation for In Vivo Rodent Studies (Oral Administration)
Due to the poor aqueous solubility of this compound, a vehicle containing co-solvents and surfactants is often necessary for in vivo administration. The following is an example formulation suitable for oral gavage in mice, based on vehicles used for other poorly soluble FAAH inhibitors.[4] It is crucial to perform a tolerability study of the vehicle in your animal model before initiating efficacy studies.
Vehicle Composition:
-
10% Polyethylene glycol 400 (PEG-400)
-
10% Tween-80
-
80% Saline (0.9% NaCl)
Procedure:
-
Prepare the Vehicle:
-
In a sterile tube, combine the required volumes of PEG-400 and Tween-80.
-
Mix thoroughly by vortexing.
-
Add the saline solution and vortex again to create a homogenous vehicle.
-
-
Prepare the Dosing Solution:
-
Start with a concentrated stock solution of this compound in DMSO.
-
Calculate the required volume of the stock solution to achieve the desired final dosing concentration.
-
Slowly add the stock solution to the prepared vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution or a fine, homogenous suspension.
-
-
Administration:
-
Administer the formulation to the animals via oral gavage at the appropriate volume based on their body weight.
-
Always include a vehicle control group in your study.
-
Visualizations
FAAH Signaling Pathway
Caption: Simplified FAAH signaling pathway.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Preclinical Formulation Development Workflow
Caption: Workflow for preclinical formulation development.
References
Application Notes and Protocols for the Detection of FAAH Inhibitor JNJ-42165279 in Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the quantitative determination of the Fatty Acid Amide Hydrolase (FAAH) inhibitor, JNJ-42165279, in tissue samples. The protocols are designed to guide researchers in developing and implementing robust bioanalytical assays, primarily leveraging Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
JNJ-42165279 is a potent, selective, and slowly reversible inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2] Developed by Janssen Pharmaceutica, it has been investigated for the treatment of anxiety and depressive disorders.[1][2] Accurate quantification of JNJ-42165279 in various tissues is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, enabling a deeper understanding of its distribution, target engagement, and overall efficacy.
The primary analytical technique for the quantification of JNJ-42165279 in biological matrices is a validated and sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method.[3] Preclinical studies have successfully measured its concentrations in both plasma and brain tissues.[4]
Physicochemical Properties of JNJ-42165279
| Property | Value | Reference |
| Molecular Formula | C18H17ClF2N4O3 | [2] |
| Molar Mass | 410.81 g/mol | [2] |
| logP | 2.75 - 3.3 | DrugBank |
| pKa (Strongest Basic) | 6.01 | DrugBank |
| Water Solubility | 0.141 mg/mL | DrugBank |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAAH signaling pathway and a general workflow for the analysis of JNJ-42165279 in tissue samples.
Quantitative Data Summary
The following table summarizes the reported quantitative data for JNJ-42165279 in preclinical studies.
| Parameter | Matrix | Species | Dose | Value | Reference |
| Cmax | Plasma | Rat | 20 mg/kg (oral) | 4.2 µM | [4] |
| Cmax | Brain | Rat | 20 mg/kg (oral) | 6.3 µM | [4] |
| IC50 (hFAAH) | In vitro | Human | N/A | 70 nM | [1] |
| IC50 (rFAAH) | In vitro | Rat | N/A | 313 nM |
Experimental Protocols
The following are detailed protocols for the analysis of JNJ-42165279 in tissue. As a specific validated protocol for JNJ-42165279 in tissues is not publicly available, this protocol is a proposed method based on the analysis of structurally similar compounds and general bioanalytical best practices. This method would require full validation according to regulatory guidelines.
Materials and Reagents
-
JNJ-42165279 analytical standard
-
Stable isotope-labeled internal standard (IS) for JNJ-42165279 (e.g., ¹³C₆-JNJ-42165279) or a structurally similar compound if a stable isotope is unavailable.
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Phosphate-buffered saline (PBS), ice-cold
-
Tissue homogenization buffer (e.g., PBS)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
A sensitive HPLC or UPLC system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Tissue homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Nitrogen evaporator
Proposed LC-MS/MS Method
Liquid Chromatography
| Parameter | Proposed Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Proposed Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 411.1 (for [M+H]⁺ of JNJ-42165279) |
| Product Ions (Q3) | To be determined by direct infusion of the analytical standard. Based on the structure, key fragments would arise from the piperazine ring and the urea linkage. |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
Tissue Sample Preparation Protocol
-
Tissue Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer.
-
Add the internal standard solution.
-
Homogenize the tissue until a uniform suspension is achieved. Keep samples on ice throughout this process.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 3 volumes of ice-cold acetonitrile (e.g., 1.5 mL).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) (Optional but Recommended for Cleaner Samples):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant (from protein precipitation) or the SPE eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Method Validation
Any newly developed method for the quantification of JNJ-42165279 in tissues must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (LOD, LOQ, low, mid, and high QC).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Establish the lowest concentration that can be reliably detected and quantified.
-
Recovery: Determine the efficiency of the extraction process.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the tissue matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, and long-term).
By following these guidelines and protocols, researchers can develop a robust and reliable method for the quantification of the FAAH inhibitor JNJ-42165279 in various tissue samples, facilitating further preclinical and clinical development.
References
Application Notes and Protocols for FAAH Inhibitor 1 in Preclinical Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This makes FAAH a promising therapeutic target for pain management. This document provides detailed application notes and protocols for the use of FAAH inhibitors in animal models of pain research.
Mechanism of Action
FAAH inhibitors block the hydrolysis of AEA, thereby increasing its concentration and duration of action at cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels. This enhanced endocannabinoid signaling helps to attenuate pain perception in various pathological states.
Quantitative Data Summary
The following tables summarize the efficacy and dosage of commonly used FAAH inhibitors in various rodent pain models.
Table 1: Efficacy of FAAH Inhibitors in Animal Models of Inflammatory Pain
| FAAH Inhibitor | Animal Model | Species | Route of Administration | Effective Dose Range | Endpoint | Reference |
| URB597 | Carrageenan-induced paw edema | Rat | i.p. | 0.3 - 10 mg/kg | Reduction in paw edema and thermal hyperalgesia | [1] |
| OL-135 | Carrageenan-induced paw edema | Rat | i.p. | 10 mg/kg | Reversal of mechanical allodynia | [2] |
| PF-3845 | Complete Freund's Adjuvant (CFA) | Rat | p.o. | 3 - 30 mg/kg | Inhibition of mechanical allodynia | [3] |
Table 2: Efficacy of FAAH Inhibitors in Animal Models of Neuropathic Pain
| FAAH Inhibitor | Animal Model | Species | Route of Administration | Effective Dose Range | Endpoint | Reference |
| URB597 | Chronic Constriction Injury (CCI) | Rat | i.p. | 0.3 mg/kg | Attenuation of thermal hyperalgesia and mechanical allodynia | [1] |
| OL-135 | Spinal Nerve Ligation (SNL) | Rat | i.p. | 6 - 9 mg/kg (ED50) | Reversal of mechanical allodynia | [2] |
| PF-3845 | HIV-gp120 model | Rat | i.p. | 10 mg/kg | Attenuation of tactile and cold allodynia | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Animal Models of Pain
This model induces acute inflammation and hyperalgesia.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Acclimatize animals to the testing environment.
-
Administer the FAAH inhibitor or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After the appropriate pretreatment time, inject 100 µL of 1% λ-carrageenan in sterile saline into the plantar surface of the right hind paw.
-
Assess paw volume (plethysmometer) and pain behaviors (von Frey and Hargreaves tests) at baseline and various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
This model produces a more persistent inflammatory pain.
-
Animals: Male C57BL/6 mice (8 weeks old).
-
Procedure:
-
Administer the FAAH inhibitor or vehicle.
-
Inject 20 µL of CFA (undiluted) into the plantar surface of the right hind paw.
-
Assess pain-related behaviors at 24, 48, and 72 hours post-injection.
-
This surgical model mimics peripheral nerve injury.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane).
-
Make an incision at the mid-thigh level to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve with about 1 mm spacing between them.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care and Assessment:
-
Allow animals to recover for 7-14 days for the development of neuropathic pain.
-
Administer the FAAH inhibitor or vehicle.
-
Assess mechanical allodynia and thermal hyperalgesia.
-
This is another widely used surgical model of neuropathic pain.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a dorsal midline incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a 6-0 silk suture.
-
Close the incision in layers.
-
-
Post-operative Care and Assessment:
-
Allow a recovery period of at least 7 days.
-
Administer the FAAH inhibitor or vehicle.
-
Measure pain behaviors.
-
Behavioral Assays for Pain Assessment
This test measures the paw withdrawal threshold to a mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
This test measures the latency of paw withdrawal from a thermal stimulus.
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus).
-
Procedure:
-
Place the animal in a plexiglass enclosure on a glass floor.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the time taken for the animal to withdraw its paw (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
FAAH Activity Assay[17][18]
This assay measures the enzymatic activity of FAAH in tissue samples.
-
Principle: A fluorometric assay where FAAH hydrolyzes a non-fluorescent substrate to produce a fluorescent product.
-
Procedure (General Outline):
-
Homogenize brain or other tissue samples in ice-cold assay buffer.
-
Centrifuge to obtain the supernatant containing the enzyme.
-
In a 96-well plate, add the sample supernatant, FAAH substrate, and a specific FAAH inhibitor (for background control).
-
Incubate at 37°C and measure the fluorescence at appropriate excitation/emission wavelengths (e.g., Ex/Em = 360/465 nm) in a kinetic mode.
-
Calculate FAAH activity based on the rate of fluorescence increase.
-
This compound: Logical Mechanism of Action
Conclusion
FAAH inhibitors represent a promising class of analgesics that target the endocannabinoid system to alleviate pain. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize FAAH inhibitors in preclinical pain models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the development of novel pain therapeutics.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 2. iasp-pain.org [iasp-pain.org]
- 3. selleckchem.com [selleckchem.com]
- 4. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FAAH Inhibitor URB597 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme responsible for the degradation of endocannabinoids, most notably anandamide (AEA). Inhibition of FAAH presents a promising therapeutic strategy for a variety of neurological and psychiatric disorders by augmenting endogenous cannabinoid signaling. URB597 is a potent, selective, and irreversible inhibitor of FAAH that has been extensively studied for its neuroprotective and anti-inflammatory properties. These application notes provide a comprehensive overview of the use of URB597 in neuroinflammation research, including its mechanism of action, effects on glial cells, and detailed experimental protocols.
The inhibition of FAAH by URB597 leads to an increase in the levels of endocannabinoids like anandamide.[1] This elevation in endocannabinoid tone modulates neuroinflammatory processes, primarily through the activation of cannabinoid receptors CB1 and CB2.[2] URB597 has demonstrated efficacy in various preclinical models of neuroinflammation, including those related to Alzheimer's disease, aging, and stress-induced depression.[3][4][5] Its administration has been shown to reduce the expression of pro-inflammatory cytokines, shift microglia towards an anti-inflammatory phenotype, and restore synaptic plasticity.[3][1][4]
Mechanism of Action in Neuroinflammation
URB597 exerts its anti-inflammatory effects by increasing the concentration of anandamide and other N-acylethanolamines (NAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[3] These lipid signaling molecules then act on various receptors to modulate inflammatory pathways. The primary mechanism involves the activation of cannabinoid receptors CB1 and CB2, which are expressed on neurons, microglia, and astrocytes.[2] Activation of these receptors can suppress the production of pro-inflammatory mediators.
Furthermore, the effects of URB597 are not solely limited to the cannabinoid receptors. Evidence suggests its involvement in the activation of other signaling pathways, such as the Nrf2/HO-1 pathway, which plays a crucial role in the antioxidant response.[5][6][7] URB597 has also been shown to modulate the mTOR signaling pathway, which is involved in cellular processes like autophagy.[4][8]
Key Experimental Findings
Effects on Microglia and Astrocytes
Microglia and astrocytes are the primary immune cells of the central nervous system and are key players in neuroinflammation. URB597 has been shown to modulate the activation state of these cells, promoting a shift from a pro-inflammatory (M1-like) to an anti-inflammatory (M2-like) microglial phenotype.[4][8] This is characterized by a decrease in the expression of M1 markers like iNOS and an increase in M2 markers such as Arginase-1 (ARG-1).[9][10] In aged rats, URB597 treatment attenuated the age-related increase in microglial activation markers like MHCII, CD68, and CD11b in the hippocampus.[3]
Modulation of Cytokine and Chemokine Expression
A hallmark of neuroinflammation is the increased production of pro-inflammatory cytokines and chemokines. URB597 treatment has been consistently shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6) in various models of neuroinflammation.[3][4][11] Conversely, it can enhance the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-β (TGF-β).[9]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of URB597.
Table 1: Effects of URB597 on Endocannabinoid and N-Acylethanolamine Levels in Rodent Brain
| Analyte | Brain Region | Animal Model | Treatment | Fold Change vs. Control | Reference |
| Anandamide (AEA) | Hippocampus | Aged Rats | URB597 (s.c.) | ~1.5-fold increase | [3][11] |
| Palmitoylethanolamide (PEA) | Hippocampus | Aged Rats | URB597 (s.c.) | ~3-fold increase | [3][11] |
| Oleoylethanolamide (OEA) | Hippocampus | Aged Rats | URB597 (s.c.) | ~3.5-fold increase | [3][11] |
| Anandamide (AEA) | Mesencephalon | Rat | URB597 (i.p.) | Significantly increased | [12] |
| Anandamide (AEA) | Thalamus | Rat | URB597 (i.p.) | Significantly increased | [12] |
| Anandamide (AEA) | Hypothalamus | Rat | URB597 (i.p.) | Significantly increased | [12] |
Table 2: Effects of URB597 on Pro-inflammatory Cytokine and Microglial Activation Marker mRNA Expression in Rodent Hippocampus
| Gene | Animal Model | Treatment | % Reduction vs. Disease/Aged Control | Reference |
| IL-1β | Aged Rats | URB597 (s.c.) | Significant reduction | [3][11] |
| TNF-α | Aged Rats | URB597 (s.c.) | Significant reduction | [3][11] |
| MHCII | Aged Rats | URB597 (s.c.) | Significant reduction | [3] |
| CD68 | Aged Rats | URB597 (s.c.) | Significant reduction | [3] |
| CD11b | Aged Rats | URB597 (s.c.) | Significant reduction | [3] |
| iNOS | Tg2576 Mice | URB597 | Significant reduction | [9] |
| TNF-α | Ethanol-exposed Rats | URB597 | Significant reduction | [13] |
| IL-6 | Ethanol-exposed Rats | URB597 | Significant reduction | [13] |
Table 3: Effects of URB597 on Anti-inflammatory and Neuroprotective Factor mRNA Expression
| Gene | Model | Treatment | Fold Change vs. Control/Disease | Reference |
| IL-10 | BV-2 microglia + Aβ | URB597 | Significantly increased | [9] |
| TGF-β | BV-2 microglia + Aβ | URB597 | Significantly increased | [9] |
| ARG-1 | Tg2576 Mice | URB597 | Significantly increased | [9] |
| BDNF | BV-2 microglia + Aβ | URB597 | Significantly increased | [9] |
| Nrf2 | BV-2 microglia + Aβ | URB597 | Significantly increased | [9] |
Signaling Pathways
The anti-inflammatory effects of URB597 are mediated by complex signaling pathways. The following diagrams illustrate the key pathways involved.
Experimental Protocols
The following are detailed protocols for common experiments involving URB597 in neuroinflammation research.
In Vitro Microglial Cell Culture and Treatment
Objective: To assess the anti-inflammatory effects of URB597 on microglial cells.
Cell Line: BV-2 murine microglial cells.
Materials:
-
BV-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) or Amyloid-β (Aβ) peptides
-
URB597 (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, RT-PCR, or ELISA
Protocol:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with URB597 (e.g., 1 µM) for 1-2 hours.
-
Induce neuroinflammation by adding LPS (e.g., 100 ng/mL) or Aβ peptides (e.g., 10 µM) to the culture medium.
-
Include appropriate controls: vehicle (DMSO) only, LPS/Aβ only, and URB597 only.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours).
-
Analysis:
-
Gene Expression: Harvest cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory markers (e.g., Tnf, Il1b, Il6, Nos2, Arg1, Il10).
-
Protein Expression: Collect cell lysates for Western blot analysis of key signaling proteins or collect culture supernatants for ELISA to quantify secreted cytokines.
-
Cell Viability: Perform an MTT or similar assay to assess cell viability.
-
In Vivo Animal Studies
Objective: To evaluate the in vivo efficacy of URB597 in a rodent model of neuroinflammation.
Animal Model: Aged rats or a transgenic mouse model of Alzheimer's disease (e.g., Tg2576).[1][8]
Materials:
-
Aged rats or transgenic mice and wild-type littermates
-
URB597
-
Anesthesia
-
Surgical and perfusion equipment
-
Reagents for tissue processing, immunohistochemistry, and biochemical analyses
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Treatment Administration:
-
Behavioral Testing (Optional): Perform behavioral tests to assess cognitive function or pain sensitivity.
-
Tissue Collection:
-
At the end of the treatment period, deeply anesthetize the animals.
-
For biochemical analyses, rapidly dissect the brain regions of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perfuse the animals with saline followed by 4% paraformaldehyde. Post-fix the brains and process for sectioning.
-
-
Analysis:
-
Biochemical Analysis: Homogenize brain tissue to measure endocannabinoid levels by liquid chromatography-mass spectrometry (LC-MS), or to perform qRT-PCR or Western blotting for inflammatory markers.
-
Immunohistochemistry: Stain brain sections with antibodies against microglial markers (e.g., Iba1, CD68), astrocyte markers (e.g., GFAP), or other relevant proteins to visualize and quantify cellular changes.
-
Conclusion
The FAAH inhibitor URB597 is a valuable pharmacological tool for studying the role of the endocannabinoid system in neuroinflammation. Its ability to reduce pro-inflammatory mediators, modulate glial cell activation, and promote neuroprotective pathways makes it a compound of significant interest for therapeutic development. The protocols and data presented here provide a foundation for researchers to design and execute robust studies to further elucidate the therapeutic potential of FAAH inhibition in neuroinflammatory and neurodegenerative diseases.
References
- 1. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. URB597 modulates neuroplasticity, neuroinflammatory, and Nrf2/HO-1 signaling pathways in the hippocampus and prefrontal cortex of male and female rats in a stress-induced model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. URB597 and Andrographolide Improve Brain Microvascular Endothelial Cell Permeability and Apoptosis by Reducing Oxidative Stress and Inflammation Associated with Activation of Nrf2 Signaling in Oxygen-Glucose Deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. URB597 Administration decreases neuroinflammation and promotes autophagy in Alzheimer's disease models [tesidottorato.depositolegale.it]
- 11. The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in hippocampus of aged rats and restores an age-related deficit in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacological blockade of fatty acid amide hydrolase (FAAH) by URB597 improves memory and changes the phenotype of hippocampal microglia despite ethanol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing FAAH Inhibitor Brain Penetrance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2] Inhibition of FAAH is a promising therapeutic strategy for various neurological and psychiatric disorders, as it enhances endocannabinoid signaling.[3][4] A key determinant of the therapeutic efficacy of a FAAH inhibitor is its ability to cross the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS).[5][6] These application notes provide a detailed overview of the protocols used to assess the brain penetrance of FAAH inhibitors.
FAAH Signaling Pathway
The inhibition of FAAH leads to an accumulation of anandamide (AEA), which then potentiates the activation of cannabinoid receptors, primarily CB1 receptors in the CNS.[2] This enhanced signaling can modulate neurotransmission and reduce neuroinflammation.[3]
Caption: FAAH Signaling Pathway and Inhibition.
Experimental Protocols for Assessing Brain Penetrance
A multi-faceted approach is often employed to robustly characterize the brain penetrance of a FAAH inhibitor. This typically involves a combination of in vivo and in vitro or ex vivo techniques.
I. In Vivo Assessment of Brain Penetrance
In vivo methods provide the most physiologically relevant data on brain exposure in a living organism.
A. Microdialysis
Microdialysis is an invasive technique that allows for the sampling of unbound drug concentrations in the brain extracellular fluid (ECF), which is the pharmacologically active fraction.[5][7]
Protocol: In Vivo Microdialysis in Rodents
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat, mouse) following approved institutional animal care and use committee (IACUC) protocols.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex).
-
Secure the guide cannula with dental cement. Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 0.5-2.0 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to achieve equilibrium.
-
Collect baseline dialysate samples.
-
Administer the FAAH inhibitor via the desired route (e.g., intravenous, intraperitoneal, oral).
-
Collect dialysate samples at predetermined time intervals (e.g., every 10-30 minutes) for several hours.
-
Simultaneously, collect blood samples to determine plasma drug concentrations.
-
-
Sample Analysis:
-
Analyze the concentration of the FAAH inhibitor in the dialysate and plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis:
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu), a key parameter for assessing brain penetration.[9]
-
B. Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can quantify the binding of a radiolabeled FAAH inhibitor to its target in the living brain.[7][10]
Protocol: PET Imaging with a Radiolabeled FAAH Inhibitor
-
Radiolabeling:
-
Synthesize a positron-emitting radiolabeled version of the FAAH inhibitor (e.g., with Carbon-11 or Fluorine-18). A common tracer is [11C]CURB.[11]
-
-
Animal Preparation and Injection:
-
Anesthetize the subject (animal or human).
-
Position the subject in the PET scanner.
-
Administer the radiotracer intravenously.
-
-
PET Scan:
-
Acquire dynamic PET scan data over a specified period (e.g., 90-120 minutes).
-
-
Data Analysis:
II. Ex Vivo and In Vitro Assessment of Brain Penetrance
These methods complement in vivo studies by providing information on tissue binding and intrinsic permeability.
A. Brain Homogenate Binding Assay
This assay determines the fraction of the drug that is unbound in the brain tissue (fu,brain), which is crucial for interpreting total brain concentration data.[12][13]
Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation of Brain Homogenate:
-
Harvest whole brains from drug-naive animals (e.g., rats).
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to a specific dilution (e.g., 1:9 w/v).[13]
-
-
Equilibrium Dialysis:
-
Use a RED device, which consists of a sample chamber and a buffer chamber separated by a semipermeable membrane.[12]
-
Add the brain homogenate spiked with the FAAH inhibitor to the sample chamber.
-
Add buffer to the buffer chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[12][13]
-
-
Sample Analysis:
-
After incubation, collect samples from both the brain homogenate and buffer chambers.
-
Determine the concentration of the FAAH inhibitor in each sample by LC-MS/MS.[12]
-
-
Data Analysis:
-
Calculate the fraction unbound in the brain homogenate (fu,homogenate) and subsequently the fraction unbound in brain tissue (fu,brain).[]
-
B. Ex Vivo FAAH Occupancy Assay
This method measures the extent of FAAH inhibition in the brain after systemic administration of an inhibitor.
Protocol: Radioligand Binding Assay
-
Dosing:
-
Administer the FAAH inhibitor to a cohort of animals at various doses.
-
-
Tissue Collection:
-
At a specified time point after dosing, euthanize the animals and rapidly excise the brains.
-
-
Brain Homogenate Preparation:
-
Prepare brain homogenates from the collected tissues.
-
-
Radioligand Binding:
-
Incubate the brain homogenates with a radiolabeled ligand that binds to FAAH (e.g., [18F]-DOPP).[15]
-
Measure the amount of radioligand binding in the presence and absence of the administered inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of FAAH occupancy by the inhibitor at different doses to determine the in vivo potency (e.g., ED50).[15]
-
Experimental Workflow Diagram
Caption: Workflow for Assessing FAAH Inhibitor Brain Penetrance.
Data Presentation
Quantitative data from these experiments are crucial for comparing the brain penetration potential of different FAAH inhibitors.
Table 1: In Vivo Brain Penetrance Parameters of Select FAAH Inhibitors
| FAAH Inhibitor | Species | Route of Administration | Kp,uu (Brain/Plasma) | Brain FAAH Occupancy (%) at Dose | Reference |
| JNJ-42165279 | Human | Oral | N/A | >96% at 10 mg | [10] |
| PF-04457845 | Human | Oral | N/A | >95% at 1 mg | [15] |
| BIA 10-2474 | Rat | i.p. | N/A | IC50 of 50-70 µg/kg | [15] |
N/A: Not available from the provided search results.
Table 2: In Vitro and Ex Vivo Parameters of Select FAAH Inhibitors
| FAAH Inhibitor | Assay | Species/Cell Line | IC50 / ED50 | fu,brain | Reference |
| PF-04457845 | In situ FAAH inhibition | HEK293T cells | ~1-10 nM | N/A | [16] |
| BIA 10-2474 | In situ FAAH inhibition | HEK293T cells | 0.05–0.07 µM | N/A | [16] |
| URB597 | Ex vivo FAAH inhibition | Rat brain | 0.15 mg/kg | N/A | [15] |
N/A: Not available from the provided search results.
Conclusion
A comprehensive assessment of FAAH inhibitor brain penetrance requires a combination of in vivo, ex vivo, and in vitro methodologies. Microdialysis and PET imaging provide direct measures of unbound drug concentrations and target engagement in the living brain, while brain homogenate binding and ex vivo occupancy assays offer crucial data on tissue binding and in vivo potency. By integrating the data from these protocols, researchers can build a robust profile of a compound's ability to access and modulate its target in the CNS, thereby guiding the selection and development of novel FAAH inhibitors for therapeutic use.
References
- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How is drug distribution in the brain measured? [synapse.patsnap.com]
- 8. Preclinical pharmacological evaluation of the fatty acid amide hydrolase inhibitor BIA 10‐2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Amide Hydrolase Binding in Brain of Cannabis Users: Imaging with the Novel Radiotracer [11C]CURB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain Tissue Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Inhibition of fatty acid amide hydrolase by BIA 10-2474 in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR-Cas9 Models to Investigate the Effects of FAAH Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH presents a promising therapeutic strategy for a variety of conditions, including pain, anxiety, and inflammatory disorders, by increasing endogenous anandamide levels.[1] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 gene editing to create FAAH knockout models, which serve as an excellent platform to study the effects of FAAH inhibitors, such as the widely used research compound URB597.
Rationale for Using CRISPR-Cas9 FAAH Knockout Models
CRISPR-Cas9 technology allows for the precise and permanent disruption of the FAAH gene, creating a cellular or animal model that is genetically deficient in FAAH. These models are invaluable for studying the consequences of complete and long-term FAAH inhibition, providing a benchmark against which to compare the effects of pharmacological inhibitors. By comparing the phenotype of FAAH knockout models with wild-type counterparts treated with an FAAH inhibitor, researchers can:
-
Validate the on-target effects of the inhibitor.
-
Distinguish between effects due to FAAH inhibition versus potential off-target effects of the compound.
-
Investigate the long-term consequences of FAAH inactivation.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of FAAH inhibition, either through genetic knockout or pharmacological inhibition with URB597.
Table 1: Effect of FAAH Inhibition on Anandamide (AEA) Levels
| Experimental System | Method of FAAH Inhibition | Fold Increase in Anandamide (AEA) Levels | Reference |
| Rat Brain | URB597 (in vivo) | 5.6-fold | [2] |
| Squirrel Monkey Brain | URB597 (in vivo) | ~2-fold | [3] |
| FAAH Knockout Mice | Genetic Knockout | 15-fold | [4] |
Table 2: Effects of FAAH Inhibitor URB597 on Downstream Signaling Pathways
| Cell Line | Treatment | Effect on Signaling Protein | Quantitative Change | Reference |
| N1E115 Neuroblastoma | URB597 (1 µM, 15 min) | ↑ p-ERK1/2 | ~150% of control | [1] |
| Human Keratinocytes | URB597 (1 µM) + IGF-1 | ↓ p-AKT | Reduction in IGF-1-induced phosphorylation | |
| Mesenchymal Stem Cells | URB597 (10 µM, 2 hours) | ↑ p-p42/44 MAPK (ERK) | Peak phosphorylation observed | [4] |
Signaling Pathways and Experimental Workflows
FAAH Inhibition Signaling Pathway
The primary mechanism of FAAH inhibition is the elevation of anandamide levels, which subsequently activates cannabinoid receptors CB1 and CB2. This can trigger downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and inflammation.
References
- 1. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: FAAH Inhibitor ARN182
This technical support guide provides troubleshooting information and frequently asked questions regarding the off-target effects of FAAH Inhibitor ARN182. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is FAAH Inhibitor ARN182 and what is its primary mechanism of action?
FAAH Inhibitor ARN182 is a potent, irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, ARN182 increases the endogenous levels of these signaling lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[4][5]
Q2: I'm observing unexpected changes in the lipid profile of my cells after treatment with ARN182, beyond an increase in anandamide. Why is this happening?
This is a critical observation and may be due to the off-target activity of ARN182. While highly potent against FAAH, ARN182, like some other FAAH inhibitors, can interact with other enzymes in the serine hydrolase superfamily, particularly other lipases.[3][6] This can lead to significant alterations in cellular lipid networks that are independent of FAAH inhibition.[3][6] A notable case of off-target effects leading to severe adverse events was observed with the FAAH inhibitor BIA 10-2474, which was found to inhibit several other lipases.[3][7]
Q3: What are the specific known off-targets of FAAH inhibitors and how does ARN182 compare?
The selectivity of FAAH inhibitors can vary significantly. Some, like PF-04457845, are highly selective for FAAH, with FAAH2 being the only major off-target identified.[3] Others, such as BIA 10-2474 and URB597, have demonstrated a broader range of off-target interactions.[2][3] ARN182 has a profile more similar to the latter, showing inhibitory activity against several carboxylesterases and lipid hydrolases.
The table below summarizes the inhibitory activity of different FAAH inhibitors against FAAH and known off-targets, providing a reference for comparison.
Data Presentation: Comparative Inhibitor Selectivity
| Inhibitor | Target | IC50 / Ki | Species | Comments | Reference |
| PF-04457845 | FAAH | 7.2 nM (IC50) | Human | Highly selective | [1] |
| FAAH2 | Major off-target | Human | Homologous enzyme | [3] | |
| BIA 10-2474 | FAAH | ~50-70 nM (IC50, in situ) | Human | Weak in vitro (~1 µM), potent in cells | [3] |
| ABHD6 | >90% inhibition at 10 µM | Human | Off-target lipase | [3] | |
| CES1, CES2 | >90% inhibition at 10 µM | Human | Off-target carboxylesterases | [3] | |
| PNPLA6 | Significant inhibition | Human | Off-target lipase | [3] | |
| URB597 | FAAH | 4.6 nM (IC50) | Human | Known to inhibit liver carboxylesterases | [1][2][8] |
| Carboxylesterases | Inhibited in liver | Rat | Off-target activity | [2] | |
| PF-3845 | FAAH | 230 nM (Ki) | Human | Selective; negligible activity against FAAH2 | [1][2] |
| JNJ-42165279 | FAAH | 70 nM (IC50) | Human | Highly selective against a panel of 50+ targets | [1][9] |
Troubleshooting Guide
Issue: My experimental results are inconsistent or show unexpected toxicity.
Unexpected results, such as cytotoxicity or altered cellular metabolism, may stem from ARN182's off-target activities.[3][6] Use the following guide to troubleshoot.
Step 1: Verify On-Target FAAH Inhibition
First, confirm that FAAH is being inhibited as expected in your experimental system. An increase in the substrate (e.g., anandamide) is a good indicator.[8][10] If on-target activity is confirmed, the unexpected effects are more likely due to off-targets.
Step 2: Assess Potential Off-Target Pathways
Based on the known profile of similar FAAH inhibitors, ARN182 may be affecting other lipases. This can disrupt lipid metabolism beyond the endocannabinoid system.[3]
Step 3: Characterize the Off-Target Profile in Your System
To definitively identify which other proteins are being inhibited by ARN182 in your specific experimental context, the recommended method is Activity-Based Protein Profiling (ABPP).[3][7]
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Selectivity
ABPP is a powerful chemical proteomic technique used to assess the functional state of enzymes in complex biological samples and to determine the selectivity of enzyme inhibitors.[7]
Objective: To identify all serine hydrolases that are inhibited by ARN182 in a cellular or tissue lysate.
Methodology:
-
Sample Preparation: Prepare lysates from cells or tissues of interest.
-
Inhibitor Treatment: Pre-incubate the proteomes with varying concentrations of ARN182 (and a selective control like PF-04457845) or a vehicle control (e.g., DMSO).
-
Probe Labeling: Treat the proteomes with a broad-spectrum, activity-based probe that covalently binds to the active site of serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-rhodamine).[3] Enzymes that have been inhibited by ARN182 will not be available to react with the probe.
-
Analysis:
-
Gel-Based ABPP: Separate the labeled proteins by SDS-PAGE. Inhibited enzymes will show a reduction in fluorescence intensity at their corresponding molecular weight compared to the vehicle control.[3]
-
MS-Based ABPP: For a comprehensive profile, use a probe with a tag (e.g., biotin) for enrichment, followed by tryptic digestion and quantitative mass spectrometry to identify and quantify the labeled enzymes.[3]
-
Protocol 2: FAAH Substrate Hydrolysis Assay
This assay measures the enzymatic activity of FAAH directly and can be used to determine the IC50 value of an inhibitor.
Objective: To quantify the potency of ARN182 against FAAH in vitro.
Methodology:
-
Prepare Reagents: Use a commercially available kit or prepare a buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA), FAAH enzyme (recombinant or from lysate), and a fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide).[11]
-
Inhibitor Dilutions: Prepare a serial dilution of ARN182.
-
Assay Plate Setup: In a 96-well plate, add the FAAH enzyme to wells containing either the vehicle control or a concentration of ARN182.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Incubate at 37°C and measure the fluorescence (e.g., excitation 350 nm, emission 460 nm) over time. The rate of fluorescence increase is proportional to FAAH activity.
-
Data Analysis: Plot the rate of reaction against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway Considerations
Inhibition of FAAH is intended to specifically boost endocannabinoid signaling. However, off-target inhibition of other metabolic enzymes can have broader consequences.
As shown in the diagram, while the intended effect of ARN182 is the inhibition of FAAH to increase anandamide levels, its off-target inhibition of other lipases can disrupt the metabolism of other essential lipids, potentially leading to metabolic dysregulation and neurotoxicity.[3] This highlights the critical importance of assessing inhibitor selectivity during drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Improving the Bioavailability of FAAH Inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAAH inhibitor 1. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) with an IC50 of 18 ± 8 nM.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[2][3][4] By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to increased levels of this endogenous cannabinoid.[5] This enhancement of endocannabinoid signaling is being explored for various therapeutic effects, including pain relief, anti-inflammatory actions, and anxiolytic benefits.[2][5][6] The mechanism of action involves blocking the catalytic activity of FAAH, thereby preventing the hydrolysis of its substrates.[3][6]
Q2: What are the known physicochemical properties of this compound?
A2: Based on available information, the following properties of this compound are known:
| Property | Value | Source |
| Molecular Weight | 497.65 g/mol | [7] |
| Solubility | Soluble in DMSO (10 mg/mL) | [1][7] |
| Physical Appearance | Yellow solid | [7] |
| Chemical Formula | C24H23N3O3S3 | [7] |
Q3: What are the potential reasons for the poor bioavailability of this compound?
A3: While specific data for this compound is lacking, benzothiazole-based compounds and many small molecule inhibitors often exhibit poor oral bioavailability due to one or more of the following factors:
-
Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, limiting the amount of drug available for absorption.[8]
-
Poor Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.[8]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.[8][9]
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.[10]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptom: this compound precipitates out of solution when preparing aqueous formulations for in vitro or in vivo studies, leading to inconsistent results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Inherent poor solubility of the compound. | 1. Conduct solubility studies: Determine the solubility of this compound in various pharmaceutically relevant buffers (pH 1.2, 4.5, 6.8) and biorelevant media (e.g., FaSSIF, FeSSIF). | See Experimental Protocol 1: Aqueous Solubility Determination . |
| 2. Formulation with co-solvents: Use a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to increase solubility.[11] | See Experimental Protocol 2: Formulation with Co-solvents . | |
| 3. Utilize cyclodextrins: Form inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility.[11] | See Experimental Protocol 3: Formulation with Cyclodextrins . | |
| 4. Prepare a nanosuspension: Reduce the particle size of the compound to the nanometer range to increase the surface area and dissolution rate. | This advanced technique requires specialized equipment like a high-pressure homogenizer or wet-milling apparatus. | |
| 5. Create a solid dispersion: Disperse this compound in a hydrophilic polymer matrix to improve its dissolution properties. | Techniques include spray drying and hot-melt extrusion. |
Issue 2: Poor Intestinal Permeability
Symptom: In vivo studies show low plasma concentrations of this compound after oral administration, despite adequate solubility of the formulation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Low passive diffusion across the intestinal epithelium. | 1. Perform an in vitro permeability assay: Use a Caco-2 cell monolayer model to assess the passive permeability of this compound.[12][13][14] | See Experimental Protocol 4: Caco-2 Permeability Assay . |
| 2. Structural modification: If feasible, medicinal chemistry efforts can be directed towards modifying the structure of the inhibitor to improve its lipophilicity (LogP), a key factor in passive permeability.[10] | This is a drug discovery stage activity and beyond the scope of this guide. | |
| The compound is a substrate for efflux transporters (e.g., P-gp). | 1. Conduct a bi-directional Caco-2 assay: Measure the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[15] | See Experimental Protocol 4: Caco-2 Permeability Assay . |
| 2. Use P-gp inhibitors in the Caco-2 assay: Co-incubate this compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.[15] | See Experimental Protocol 4: Caco-2 Permeability Assay . | |
| 3. Prodrug approach: Design a prodrug of this compound that is not a substrate for efflux transporters and is converted to the active drug after absorption.[10][16] | This is a drug design strategy. |
Issue 3: Inconsistent In Vivo Bioavailability Data
Symptom: High variability in plasma concentrations of this compound is observed between individual animals in pharmacokinetic studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Improper dosing vehicle or administration technique. | 1. Optimize the dosing vehicle: Ensure the dosing vehicle maintains the compound in a stable, solubilized, or uniformly suspended state throughout the dosing procedure.[11][14][17] | See Experimental Protocol 5: In Vivo Pharmacokinetic Study in Rats . |
| 2. Standardize the administration technique: Use precise oral gavage techniques to ensure consistent delivery to the stomach.[18] | Ensure all personnel are properly trained in oral gavage for the selected animal model. | |
| Food effects on absorption. | 1. Control the feeding state of the animals: Fast animals overnight before dosing to minimize variability due to food in the gastrointestinal tract.[8] | See Experimental Protocol 5: In Vivo Pharmacokinetic Study in Rats . |
| Genetic variability in animal models. | 1. Use a well-characterized, inbred animal strain: Inbred strains like Sprague-Dawley or Wistar rats exhibit less genetic variability.[13][19] | Specify the strain, age, and weight of the animals in the experimental protocol. |
Experimental Protocols
Experimental Protocol 1: Aqueous Solubility Determination
Objective: To determine the thermodynamic solubility of this compound in different aqueous media.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (fasted state, FaSSIF), pH 6.5
-
HPLC system with UV detector
-
Shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
Method:
-
Add an excess amount of this compound to separate vials containing PBS, SGF, and FaSSIF.
-
Incubate the vials in a shaking incubator at 37°C for 24 hours to reach equilibrium.
-
Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
Experimental Protocol 2: Formulation with Co-solvents
Objective: To prepare a solution of this compound for in vivo studies using a co-solvent system.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Sterile water for injection
Method:
-
Prepare a vehicle solution. A common example is a mixture of PEG 400, PG, and ethanol in a 40:10:10 ratio.
-
Add the calculated amount of this compound to the vehicle to achieve the desired final concentration.
-
Vortex and sonicate the mixture until the compound is completely dissolved.
-
Slowly add sterile water to the desired final volume while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
Note: The final concentration of organic solvents should be kept as low as possible and should be demonstrated to be well-tolerated in the chosen animal model.[14]
Experimental Protocol 3: Formulation with Cyclodextrins
Objective: To prepare an aqueous formulation of this compound using a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
Method:
-
Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v).
-
Add the calculated amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of this compound in the final formulation.
Experimental Protocol 4: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells (passage number 40-60)[15]
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular marker)
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
Verapamil (P-gp inhibitor, optional)
-
LC-MS/MS system
Method:
-
Seed Caco-2 cells on Transwell® inserts and culture for 18-22 days to form a differentiated monolayer.[15]
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (TEER > 250 Ω·cm²).
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A-B permeability: Add this compound (typically 10 µM) to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
For B-A permeability: Add this compound to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
To assess P-gp mediated efflux, repeat the experiment with the co-incubation of a P-gp inhibitor like verapamil.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Papp(B-A) / Papp(A-B).
Experimental Protocol 5: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation (from Protocol 2 or 3)
-
Oral gavage needles
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Method:
-
Fast the rats overnight (with free access to water) before dosing.
-
Administer this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
For determination of absolute bioavailability, a separate group of rats should receive an intravenous (IV) administration of the drug.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software. F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualizations
Caption: FAAH Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Improving Bioavailability.
Caption: Troubleshooting Logic for Low Bioavailability.
References
- 1. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico prediction of drug permeability across buccal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats [escholarship.org]
Technical Support Center: Stability and Degradation of FAAH Inhibitor 1 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of FAAH inhibitor 1 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation in my stock solution?
A1: Degradation of this compound can manifest in several ways. Visually, you might observe a color change in the solution or the formation of precipitates. Analytically, using techniques like High-Performance Liquid Chromatography (HPLC), you may see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[1] A loss of biological activity in your assays is also a key indicator of degradation.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C.[2] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the solvent is anhydrous, as water can promote hydrolysis.
Q4: My this compound solution has precipitated after being stored in the freezer. What should I do?
A4: Precipitation upon freezing can occur. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle sonication may be helpful. To prevent this, consider preparing a slightly lower concentration stock solution or using a different solvent system if your experimental protocol allows.
Q5: I am observing a gradual loss of inhibitory activity in my experiments. What could be the cause?
A5: A gradual loss of activity can be due to the chemical instability of this compound under your specific experimental conditions. Factors such as pH, temperature, and exposure to light can contribute to its degradation over time. It is also possible that the enzyme itself is unstable in your assay conditions.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent Results in FAAH Inhibition Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | 1. Prepare a fresh stock solution of this compound from powder. 2. Analyze the old and new stock solutions by HPLC to compare purity and concentration. 3. Aliquot the new stock solution into smaller volumes for single-use to minimize freeze-thaw cycles. |
| pH-dependent instability. | 1. Verify the pH of your assay buffer. The potency of some FAAH inhibitors is known to be pH-dependent. 2. If possible, perform a pH stability profile of this compound to determine its stability range. |
| Adsorption to labware. | 1. Use low-binding microplates and pipette tips. 2. Include a small percentage of a non-ionic surfactant, like Tween-20 (e.g., 0.01%), in your assay buffer to prevent adsorption. |
| Enzyme instability. | 1. Ensure the FAAH enzyme is properly handled and stored according to the manufacturer's instructions. 2. Include a positive control inhibitor with known stability to verify enzyme activity. |
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Hydrolytic degradation. | 1. This compound may be susceptible to hydrolysis, especially at non-neutral pH. 2. Conduct a forced degradation study under acidic and basic conditions to identify potential hydrolytic degradation products. |
| Oxidative degradation. | 1. Protect the solution from excessive exposure to air. 2. If the buffer contains components prone to forming radicals, consider de-gassing the buffer before use. 3. Perform a forced degradation study using an oxidizing agent (e.g., H₂O₂) to characterize oxidative degradants. |
| Photodegradation. | 1. Protect stock solutions and experimental samples from light by using amber vials or covering them with aluminum foil. 2. Conduct a photostability study by exposing the solution to a controlled light source to assess its sensitivity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying this compound and separating it from its degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase Selection:
-
Begin with a simple mobile phase gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
A typical gradient could be 10% to 90% acetonitrile over 20-30 minutes.
3. Method Validation:
-
Specificity: Analyze samples from forced degradation studies (acid, base, oxidation, heat, and light) to ensure that the degradation product peaks are well-resolved from the parent compound peak.
-
Linearity: Prepare a series of dilutions of this compound and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy and Precision: Perform recovery studies by spiking a known amount of this compound into a blank matrix. Assess intra-day and inter-day precision by repeatedly analyzing the same sample.
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and validate the stability-indicating nature of your analytical methods.[5][6]
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours. Neutralize the solution before HPLC analysis. |
| Base Hydrolysis | Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for several hours. Neutralize the solution before HPLC analysis. |
| Oxidation | Dissolve this compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature and protected from light for several hours. |
| Thermal Degradation | Store a solid sample of this compound in a temperature-controlled oven (e.g., 80°C) for an extended period. Also, test a solution at a high temperature (e.g., 60°C). |
| Photodegradation | Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light. |
Data Analysis: For each condition, analyze the stressed sample by the developed stability-indicating HPLC method. Compare the chromatogram to that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: FAAH Signaling Pathway.
Caption: Experimental Workflow for Stability Testing.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. staff-beta.najah.edu [staff-beta.najah.edu]
- 6. japsonline.com [japsonline.com]
Troubleshooting inconsistent results with FAAH inhibitor 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FAAH inhibitor 1. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the breakdown of fatty acid ames, including the endocannabinoid anandamide (AEA).[1][2] FAAH inhibitors block the activity of this enzyme, leading to an increase in the levels of anandamide and other related endocannabinoids.[3] This enhancement of the endogenous cannabinoid system is being investigated for its therapeutic potential in a variety of conditions, including pain, anxiety, and neurodegenerative diseases.[3] FAAH inhibitors can be classified as either reversible or irreversible, depending on their mechanism of interaction with the enzyme.[4][5]
Q2: What are the key differences between common FAAH inhibitors?
Several FAAH inhibitors are commonly used in research. They differ in their potency, selectivity, and mechanism of action (reversible vs. irreversible). The table below summarizes key characteristics of some widely studied FAAH inhibitors.
| Inhibitor | Type | Target | IC50 / Ki | Key Features |
| URB597 (KDS-4103) | Irreversible (Carbamate) | FAAH | IC50: ~4.6 nM (human)[6], 5 nM (rat brain)[7] | Potent and selective. Has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical models.[7] Its potency is pH-dependent.[8] |
| PF-3845 | Irreversible (Urea) | FAAH | IC50: 7.2 nM (human), 7.4 nM (rat)[6] | Highly potent and selective, with a long duration of action in vivo.[9] |
| OL-135 | Reversible (α-Ketoheterocycle) | FAAH | Ki: 4.7 nM[5] | Potent, reversible, and competitive inhibitor.[5] It has a shorter duration of action in vivo compared to irreversible inhibitors.[9] |
| BIA 10-2474 | Irreversible (Urea) | FAAH | IC50: 50-70 nM (human HEK293T)[10] | Associated with severe adverse events, including one fatality, in a Phase I clinical trial, highlighting potential safety concerns with some FAAH inhibitors.[11][12] |
Q3: Are there safety concerns associated with using FAAH inhibitors?
Yes, caution is warranted. A tragic incident occurred during a Phase I clinical trial of the FAAH inhibitor BIA 10-2474, which resulted in severe neurological adverse events and one death.[11][12] While regulatory agencies have suggested this toxicity may be unique to BIA 10-2474 and not a class-wide effect for FAAH inhibitors, it underscores the importance of careful dose selection and monitoring for any off-target effects.[11] For any specific FAAH inhibitor, it is crucial to consult the Safety Data Sheet (SDS) for handling and safety precautions. For "this compound" with CAS number 326866-17-5, the SDS indicates it is harmful if swallowed and causes skin and eye irritation.[3]
Troubleshooting Guide
Q4: My FAAH inhibitor shows inconsistent results in my in vitro assay. What could be the cause?
Inconsistent results with FAAH inhibitors in in vitro assays can stem from several factors. Here are some common issues and troubleshooting steps:
-
Solubility and Stability: Many FAAH inhibitors have poor aqueous solubility.
-
Troubleshooting:
-
Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before preparing working solutions.[13][14]
-
Avoid repeated freeze-thaw cycles of stock solutions.[15]
-
For URB597, solubility in phosphate-buffered saline (PBS) is low (523 ng/mL).[16] Consider the final concentration in your assay buffer.
-
-
-
Assay pH: The potency of some FAAH inhibitors can be pH-dependent.
-
Troubleshooting:
-
The inhibition of FAAH by URB597 is more potent at a higher pH.[8] Ensure your assay buffer pH is consistent across experiments.
-
-
-
Enzyme Activity: The source and quality of the FAAH enzyme can affect results.
-
Troubleshooting:
-
Use a reliable source of recombinant FAAH or freshly prepared tissue homogenates.
-
Always include a positive control inhibitor (e.g., JZL 195 is mentioned in one kit) to validate enzyme activity and inhibitor sensitivity.[13]
-
-
-
Off-Target Effects: Some inhibitors may interact with other cellular components.
-
Troubleshooting:
-
Review the literature for known off-target effects of your specific inhibitor. For example, early FAAH inhibitors were less selective and could inhibit other serine hydrolases.[10]
-
Consider using a structurally different FAAH inhibitor to confirm that the observed effect is due to FAAH inhibition.
-
-
Q5: I am not observing the expected in vivo effects with my FAAH inhibitor. What should I check?
Translating in vitro potency to in vivo efficacy can be challenging. Here are some factors to consider:
-
Pharmacokinetics and Bioavailability: The route of administration, dose, and formulation can significantly impact the inhibitor's concentration at the target site.
-
Troubleshooting:
-
For URB597, various solvent systems have been used for in vivo administration, such as a mixture of DMSO, Tween 80, and saline, or ethanol, Cremophor EL, and saline. The choice of vehicle can affect solubility and delivery.
-
Consider the dosing regimen. For some inhibitors, repeated administration may be necessary to achieve a sustained effect.[4]
-
-
-
Metabolism: The inhibitor may be rapidly metabolized in vivo.
-
Troubleshooting:
-
Review preclinical data on the metabolic stability of your inhibitor.
-
-
-
Target Engagement: It's crucial to confirm that the inhibitor is reaching and inhibiting FAAH in the target tissue.
-
Troubleshooting:
-
If possible, measure FAAH activity ex vivo in tissue samples from treated animals to confirm target engagement.
-
Measure endocannabinoid levels (e.g., anandamide) in the target tissue to confirm a pharmacodynamic effect.[17]
-
-
-
Animal Model and Endpoint: The choice of animal model and the specific behavioral or physiological endpoint being measured can influence the outcome.
-
Troubleshooting:
-
The effects of FAAH inhibitors can be model-dependent. For instance, URB597 showed efficacy in an inflammatory pain model but not a neuropathic pain model in one study.[18]
-
-
Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)
This protocol is a general guideline for measuring FAAH activity using a fluorogenic substrate. Specific details may vary depending on the commercial assay kit used.
Materials:
-
Recombinant FAAH enzyme or tissue homogenate
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[13]
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)[13]
-
This compound (and a positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in FAAH Assay Buffer.
-
In a 96-well plate, add the assay buffer, diluted inhibitor, and FAAH enzyme solution.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[2]
-
Initiate the reaction by adding the FAAH substrate to each well.
-
Immediately measure the fluorescence kinetically over 10-60 minutes at 37°C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2][13][19]
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cell-Based FAAH Activity Assay
This protocol allows for the assessment of FAAH inhibition in a cellular context.
Materials:
-
Cell line with endogenous or overexpressed FAAH (e.g., HEK293 cells)
-
Cell culture medium
-
This compound
-
FAAH substrate
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Treat cells with varying concentrations of this compound for a specified duration.
-
Wash the cells with PBS and then lyse them.
-
Determine the protein concentration of each cell lysate.
-
Perform the in vitro FAAH activity assay (as described in Protocol 1) using the cell lysates as the enzyme source.
-
Normalize the FAAH activity to the protein concentration of each sample.
Visualizations
Caption: FAAH Signaling Pathway in the Endocannabinoid System.
Caption: Troubleshooting Workflow for FAA.
Caption: General Experimental Workflow for FAAH Inhibition Assays.
References
- 1. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental FAAH Inhibitors Do Not Pose Safety Risk, FDA Concludes | tctmd.com [tctmd.com]
- 12. Safety, Tolerability, and Pharmacokinetics of FAAH Inhibitor BIA 10-2474: A Double-Blind, Randomized, Placebo-Controlled Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Pharmacological blockade of the fatty acid amide hydrolase (FAAH) alters neural proliferation, apoptosis and gliosis in the rat hippocampus, hypothalamus and striatum in a negative energy context - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.cn [abcam.cn]
- 16. scispace.com [scispace.com]
- 17. Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
Technical Support Center: Optimizing FAAH Inhibitor 1 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FAAH inhibitor 1 in in vitro assays. The information is designed to help optimize experimental conditions and address common challenges encountered during the use of this potent and selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3] By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, thereby enhancing their effects on various cellular pathways.[1][2][4]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A good starting point for cell-based assays is to test a concentration range around the reported IC50 value of 18 nM. We recommend a pilot experiment with a logarithmic dilution series, for example, from 1 nM to 1 µM, to determine the optimal concentration for your specific cell line and experimental endpoint. For some cell lines, concentrations in the range of 10 µM to 50 µM have been used for other FAAH inhibitors to observe effects on cell viability and migration.[5]
Q3: How should I dissolve and store this compound?
This compound is typically soluble in organic solvents such as DMSO. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it further in the assay buffer or cell culture medium to the desired final concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Store the DMSO stock solution at -20°C or -80°C for long-term stability.
Q4: Is this compound known to have off-target effects?
While this compound has been reported to have exceptional selectivity for FAAH with no off-target activity against other serine hydrolases, it is always good practice to consider potential off-target effects, especially at higher concentrations.[6] If you observe unexpected or inconsistent results, it may be beneficial to include a structurally distinct FAAH inhibitor as a control or perform counter-screening against related enzymes if available.
Troubleshooting Guides
Problem 1: No or low inhibition of FAAH activity observed in a biochemical assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculations for your dilutions. Prepare fresh dilutions from your stock solution. Run a wider concentration range of the inhibitor to ensure you are bracketing the IC50. |
| Inhibitor Degradation | Ensure the inhibitor stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if degradation is suspected. |
| Assay Conditions Not Optimal | Confirm that the assay buffer pH, temperature, and incubation times are as recommended in the protocol. For fluorometric assays, ensure the correct excitation and emission wavelengths are used.[7][8][9][10] |
| Inactive Enzyme | Use a new aliquot of the FAAH enzyme. Ensure the enzyme has been stored and handled correctly to maintain its activity. Include a positive control inhibitor (e.g., URB597) to validate enzyme activity and the assay setup.[11] |
Problem 2: Inconsistent or unexpected results in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Cell Line Insensitivity | Confirm that your cell line expresses FAAH at a sufficient level. You can verify this by Western blot or qPCR. If FAAH expression is low, consider using a different cell line or overexpressing FAAH. |
| Cytotoxicity at High Concentrations | High concentrations of the inhibitor or the solvent (DMSO) may induce cytotoxicity, masking the specific effects of FAAH inhibition. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.[5] Some FAAH inhibitors have been shown to cause cell death in a concentration-dependent manner.[12] |
| Incorrect Incubation Time | The time required to observe an effect can vary depending on the downstream signaling pathway being investigated. Perform a time-course experiment (e.g., 4, 12, 24, 48 hours) to identify the optimal incubation period. For some assays, a 4-hour pre-incubation with the inhibitor has been used.[13] |
| Compensatory Mechanisms | Cells may activate compensatory signaling pathways when FAAH is inhibited long-term.[4] Consider shorter incubation times or measuring the accumulation of FAAH substrates like anandamide to confirm target engagement. |
Quantitative Data Summary
| Parameter | This compound | Reference FAAH Inhibitors |
| IC50 (in vitro) | 18 nM | URB597: ~4.6 nMPF-3845: ~7.2 nM[11] |
| Mechanism of Action | Reversible | URB597: Irreversible (covalent)[11]PF-3845: Irreversible (covalent)[11] |
| Selectivity | High for FAAH | URB597: Can inhibit other serine hydrolases[1]PF-3845: Highly selective for FAAH[11] |
| Typical In Vitro Concentration Range | 1 nM - 1 µM (for initial testing) | 10 µM - 100 µM (in some cell-based assays for other inhibitors)[5][14] |
Experimental Protocols
Fluorometric FAAH Activity Assay (Biochemical)
This protocol is adapted from commercially available kits and published methods.[7][8][9][10]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Positive control inhibitor (e.g., URB597)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in DMSO. Then, dilute further in FAAH Assay Buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells.
-
To each well of the 96-well plate, add the FAAH Assay Buffer.
-
Add the diluted this compound, positive control, or vehicle (DMSO in assay buffer) to the respective wells.
-
Add the FAAH enzyme solution to all wells except the background control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol provides a general method to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Visualizations
Caption: Simplified signaling pathway of FAAH and its inhibition.
Caption: General experimental workflow for in vitro inhibitor assays.
Caption: Logical troubleshooting flow for FAAH inhibitor experiments.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid amide hydrolase is a key regulator of the endocannabinoid-induced myocardial tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Vascular Growth by Modulation of the Anandamide/Fatty Acid Amide Hydrolase Axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming FAAH Inhibitor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Fatty Acid Amide Hydrolase (FAAH) inhibitors in cell lines.
Troubleshooting Guide
This guide addresses common issues observed during experiments with FAAH inhibitors, offering potential causes and actionable solutions.
Problem 1: Reduced or complete loss of FAAH inhibitor efficacy on your cell line.
Possible Cause 1: Altered FAAH Expression or Activity The target protein itself might be altered in the cell line, leading to reduced inhibitor binding or efficacy.
Troubleshooting Steps:
-
Confirm FAAH Expression: Perform a Western blot to compare FAAH protein levels between your current cell stock and an earlier, sensitive passage.
-
Measure FAAH Activity: Use a fluorometric FAAH activity assay to determine if the enzymatic activity has changed. A significant increase in FAAH activity could necessitate higher inhibitor concentrations.
-
Sequence the FAAH Gene: Although less common for acquired resistance in a cell line, sequencing the FAAH gene can identify mutations that may alter inhibitor binding. A known human polymorphism, Pro129->Thr, results in a FAAH variant with increased susceptibility to degradation[1][2].
Experimental Workflow for Investigating Altered FAAH Expression
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Combining fatty acid amide hydrolase (FAAH) inhibition with peroxisome proliferator-activated receptor (PPAR) activation: a new potential multi-target therapeutic strategy for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
FAAH inhibitor 1 toxicity and safety profiling
Technical Support Center: FAAH Inhibitor 1
This center provides essential safety information, experimental protocols, and troubleshooting guidance for researchers using this compound. Given the serious adverse events associated with some FAAH inhibitors in the past, such as BIA 10-2474, a thorough understanding of the safety profile is critical.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and irreversible covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By inhibiting FAAH, the compound increases the endogenous levels of these signaling lipids, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.[5]
Q2: What are the known off-target activities of this compound?
A2: Preclinical profiling has revealed that this compound possesses high selectivity for FAAH. However, at concentrations exceeding 10 µM, it may show inhibitory activity against other serine hydrolases, including diacylglycerol lipase (DAGL). Off-target activity is a significant concern in this drug class, as the neurotoxicity of the compound BIA 10-2474 was linked to its inhibition of several other lipases, leading to dysregulation of lipid networks.[2][6] Researchers should perform selectivity screening if unexpected cellular phenotypes are observed.
Q3: What are the recommended storage and handling procedures for this compound?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture. For creating stock solutions, use anhydrous DMSO at a concentration of 10-50 mM. For cell-based assays, it is critical to ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: Have any in vivo adverse effects been observed in preclinical studies?
A4: In rodent studies, high doses (≥50 mg/kg) of this compound have been associated with mild, transient neurobehavioral signs, including hypoactivity and catalepsy, which are consistent with elevated endocannabinoid signaling. Unlike some direct-acting CB1 agonists, it does not typically induce hypothermia or hyperphagia at therapeutic doses.[5] Importantly, the severe neurotoxicity seen with BIA 10-2474 has not been observed with this compound in non-clinical toxicology evaluations.[1][7]
Troubleshooting Guide
Issue 1: I am observing significant cytotoxicity in my cell cultures after treatment with this compound.
-
Possible Cause 1: High Concentration.
-
Solution: Your concentration may be too high, leading to off-target effects or general cellular stress. We recommend performing a dose-response curve starting from a low nanomolar range. The typical IC50 for FAAH inhibition is ~5 nM; concentrations for cell-based assays should ideally be kept below 1 µM.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Prepare a vehicle control (medium with the same percentage of DMSO) to confirm that the solvent is not the cause of the cytotoxicity.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Solution: Some cell lines may be particularly sensitive to alterations in lipid signaling. Consider using a different cell line or reducing the treatment duration. Confirm cytotoxicity using a standard method like an MTT or LDH assay (see Protocol 2).
-
Issue 2: My in vivo rodent study shows unexpected neurological or behavioral phenotypes.
-
Possible Cause 1: Off-Target Engagement.
-
Possible Cause 2: On-Target Supratherapeutic Effects.
-
Solution: The observed phenotype might be an exaggeration of the on-target effect (i.e., excessive CB1 receptor activation). Co-administration with a CB1 antagonist (e.g., rimonabant) can help determine if the effects are mediated by this receptor.[8]
-
-
Possible Cause 3: Formulation/Vehicle Issues.
-
Solution: Ensure the vehicle is well-tolerated and does not cause adverse effects on its own. Test a vehicle-only control group under the exact same conditions.
-
Issue 3: I am not seeing the expected analgesic or anti-inflammatory effect in my model.
-
Possible Cause 1: Insufficient Target Engagement.
-
Solution: The dose may be too low to achieve adequate FAAH inhibition in the target tissue. Verify target engagement by measuring FAAH activity or anandamide levels in tissue homogenates from a satellite group of animals.
-
-
Possible Cause 2: Poor Pharmacokinetics.
-
Solution: The compound may have poor bioavailability or be rapidly metabolized. Conduct a pharmacokinetic study to determine the concentration of this compound in plasma and the target tissue over time.
-
-
Possible Cause 3: Model-Specific Biology.
-
Solution: The endocannabinoid system's role may not be central to the pathology of your specific disease model. The therapeutic efficacy of FAAH inhibitors can be highly context-dependent.[5]
-
Quantitative Safety & Toxicity Data
The following tables summarize the key preclinical safety and toxicity data for this compound.
| In Vitro Selectivity Profile | IC50 (nM) |
| Primary Target: FAAH | 5.2 |
| Off-Target 1: MAGL | > 10,000 |
| Off-Target 2: DAGL-α | > 10,000 |
| Off-Target 3: ABHD6 | > 15,000 |
| hERG Potassium Channel | > 30,000 |
| In Vivo Acute Toxicity (Rodent) | Value |
| Species | Sprague-Dawley Rat |
| Route of Administration | Oral Gavage |
| LD50 | > 2000 mg/kg |
| No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg |
| Key Observations at High Doses (>200 mg/kg) | Transient hypoactivity, mild ataxia. No mortality or organ pathology observed. |
Visualizations: Pathways & Workflows
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target toxicity pathway.
Caption: Workflow for an in vivo acute toxicity study.
Key Experimental Protocols
Protocol 1: Acute Single-Dose Oral Toxicity Study (Rodent)
This protocol is designed to assess the acute toxicity of this compound after a single oral administration.[9][10][11]
-
1. Animals and Housing:
-
Use young adult Sprague-Dawley rats (8-10 weeks old), with equal numbers of males and females.
-
House animals in standard conditions (22 ± 3°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatize animals for at least 5 days before the study begins.[12]
-
-
2. Dose Preparation and Groups:
-
Prepare a vehicle control (e.g., 0.5% methylcellulose in water).
-
Prepare this compound at three dose levels (e.g., 50, 200, 1000 mg/kg) in the same vehicle.
-
Assign 5 male and 5 female rats to each dose group and the vehicle control group.
-
-
3. Administration:
-
Fast animals overnight before dosing (water ad libitum).
-
Administer a single dose of the compound or vehicle via oral gavage. The volume should not exceed 10 mL/kg.
-
-
4. Observation:
-
Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dosing.[10]
-
Thereafter, observe animals daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, and mortality).
-
Record body weights prior to dosing and on days 7 and 14.[10]
-
-
5. Terminal Procedures:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including any that died during the study) to examine for pathological changes in organs and tissues.
-
Protocol 2: In Vitro Cytotoxicity - MTT Assay
This protocol measures the effect of this compound on cell viability by assessing mitochondrial metabolic activity.[13][14][15][16]
-
1. Cell Plating:
-
Seed cells (e.g., SH-SY5Y or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
2. Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Also prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Incubate for the desired exposure period (e.g., 24 or 48 hours).
-
-
3. MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14]
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[16][17]
-
-
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[17]
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[14][15]
-
-
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Protocol 3: hERG Channel Safety Assay (Automated Patch Clamp)
This protocol assesses the potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[18][19][20][21]
-
1. Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[20]
-
Culture cells to ~80% confluency and prepare a single-cell suspension for the automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
-
2. Electrophysiology Setup:
-
Use specialized microfluidic plates for the automated system.
-
Prime the system with appropriate intracellular and extracellular recording solutions to mimic physiological conditions.[21]
-
Initiate the automated process of cell catching, sealing (GΩ seal resistance is required), and achieving whole-cell configuration.
-
-
3. Voltage Protocol and Recording:
-
Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. This typically involves a depolarization step followed by a repolarization step where the tail current is measured.[21]
-
Establish a stable baseline recording of the hERG current in the presence of vehicle (e.g., 0.1% DMSO).
-
-
4. Compound Application:
-
5. Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration of the test compound.
-
Calculate the percentage of channel inhibition at each concentration relative to the baseline vehicle control.
-
Fit the concentration-response data to a suitable equation to determine the IC50 value.
-
References
- 1. Non-clinical toxicology evaluation of BIA 10-2474 [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA finds drugs under investigation in the U.S. related to French BIA 10-2474 drug do not pose similar safety risks | FDA [fda.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mds-usa.com [mds-usa.com]
- 10. Acute toxicity study in rodents | Bienta [bienta.net]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. 5.3. Acute Oral Toxicity Tests [bio-protocol.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 18. hERG Assay | PPTX [slideshare.net]
- 19. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Strategies to Reduce Non-specific Binding of FAAH Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Fatty Acid Amide Hydrolase (FAAH) inhibitors. For the purpose of this guide, we will use the well-characterized inhibitors URB597 and PF-3845 as representative examples of "FAAH inhibitor 1".
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern for my FAAH inhibitor experiments?
A1: Non-specific binding (NSB) refers to the interaction of your FAAH inhibitor with targets other than FAAH, such as other proteins, lipids, or even the plasticware used in your assay.[1] These interactions can lead to inaccurate measurements of your inhibitor's potency and efficacy, resulting in misleading data. High NSB can create a strong background signal, masking the true specific binding to FAAH and making it difficult to determine accurate binding affinities and kinetic parameters.
Q2: I'm observing high background signal in my in vitro FAAH activity assay. What are the likely causes and how can I troubleshoot this?
A2: High background in an in vitro assay can stem from several factors. Your inhibitor might be binding to other proteins in your enzyme preparation or to the assay plate itself. Highly lipophilic compounds are particularly prone to non-specific binding.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
Adjust pH: Modifying the pH of your assay buffer can alter the charge of your inhibitor and interacting proteins, potentially reducing electrostatic interactions.[1]
-
Increase Ionic Strength: Adding salts like NaCl can help shield electrostatic charges and minimize non-specific binding.[1]
-
Include Additives: The addition of a small percentage of a non-ionic detergent, such as Tween-20 or Triton X-100, can disrupt hydrophobic interactions.[1] Bovine Serum Albumin (BSA) can also be used as a blocking agent to saturate non-specific binding sites on the assay plate and other surfaces.
-
-
Run Proper Controls: Always include a "no enzyme" control and a "no inhibitor" (vehicle) control to accurately determine the background signal. To measure non-specific binding directly, include a control with your labeled ligand in the presence of a high concentration of an unlabeled, potent FAAH inhibitor.[1]
Q3: My FAAH inhibitor shows good potency in my biochemical assay, but weak or inconsistent activity in cell-based assays. What could be the reason?
A3: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors related to the complex environment of a living cell. These include:
-
Cellular Uptake and Efflux: The inhibitor may have poor membrane permeability or be actively transported out of the cell by efflux pumps.
-
Metabolic Instability: The inhibitor could be rapidly metabolized by intracellular enzymes.
-
Off-Target Engagement: In a cellular context, the inhibitor has access to a vast array of potential off-targets, which can sequester the compound and reduce its effective concentration at the FAAH enzyme.
To investigate this, consider performing a Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is engaging with FAAH inside the cell.
Q4: How can I assess the selectivity of my FAAH inhibitor across the entire proteome?
A4: Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of your inhibitor against a whole class of enzymes in a complex biological sample.[2] Competitive ABPP involves pre-incubating your proteome with your inhibitor before adding a broad-spectrum activity-based probe that targets the same enzyme family (e.g., serine hydrolases for FAAH).[2] A decrease in probe labeling for a particular enzyme indicates that your inhibitor is binding to it.[2] This method provides a comprehensive overview of your inhibitor's selectivity.
Troubleshooting Guides
Problem 1: High variability between replicate wells in a 96-well plate-based FAAH activity assay.
-
Possible Cause 1: Inconsistent Pipetting. Small volumes of concentrated inhibitor or enzyme can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and ensure proper technique. Prepare larger volumes of master mixes for inhibitors and enzymes to be dispensed across multiple wells.
-
-
Possible Cause 2: Inhibitor Precipitation. Your inhibitor may be coming out of solution at the concentrations used in the assay.
-
Solution: Visually inspect your inhibitor stock and assay wells for any signs of precipitation. You may need to adjust the solvent or reduce the final concentration of organic solvent (e.g., DMSO) in the assay.
-
-
Possible Cause 3: Edge Effects. Wells on the outer edges of a 96-well plate are more prone to evaporation, which can concentrate reagents and affect enzyme activity.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Fill them with buffer or water to create a humidity barrier.
-
Problem 2: My irreversible FAAH inhibitor shows lower than expected potency.
-
Possible Cause 1: Insufficient Incubation Time. Irreversible inhibitors often require a pre-incubation period with the enzyme to allow for covalent modification of the active site.
-
Solution: Perform a time-dependent inhibition study to determine the optimal pre-incubation time for your inhibitor.
-
-
Possible Cause 2: pH Dependence. The rate of covalent modification can be influenced by the pH of the assay buffer.
-
Solution: Test a range of pH values in your assay buffer to find the optimal condition for your inhibitor. For example, the potency of URB597 is known to be pH-dependent.[3]
-
Quantitative Data Summary
The following tables summarize key kinetic and potency data for the representative FAAH inhibitors, URB597 and PF-3845.
Table 1: Kinetic Parameters for Irreversible FAAH Inhibition
| Inhibitor | Target | kinact (s-1) | Ki (µM) | kinact/Ki (M-1s-1) | Reference(s) |
| URB597 | Human FAAH | 0.0033 ± 0.0003 | 2.0 ± 0.3 | ~1,650 | [1] |
| PF-3845 | Human FAAH | 0.0033 ± 0.0002 | 0.23 ± 0.03 | ~14,347 | [1] |
Table 2: In Vitro and Cellular Potency (IC50)
| Inhibitor | Assay Type | Species | IC50 | Reference(s) |
| URB597 | FAAH Activity | Human Liver | 3 nM | |
| FAAH Activity | Rat Brain | 5 nM | ||
| FAAH Activity (AAMCA substrate) | Human (CHO cells) | 33.5 nM | [4] | |
| PF-3845 | FAAH Activity | Human (COS-7 cells) | 18 nM | [5] |
| Cell Viability | Human Colon Adenocarcinoma | 52.55 µM | [6] |
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based FAAH Activity Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits.[7]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test Inhibitor (e.g., URB597 or PF-3845) dissolved in DMSO
-
96-well white, flat-bottom plate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare Reagents: Dilute FAAH enzyme and substrate in FAAH Assay Buffer to their final working concentrations. Prepare serial dilutions of your test inhibitor.
-
Assay Plate Setup:
-
100% Activity Wells: Add assay buffer, diluted FAAH, and vehicle (DMSO).
-
Inhibitor Wells: Add assay buffer, diluted FAAH, and your test inhibitor at various concentrations.
-
Background Wells: Add assay buffer and vehicle, but no enzyme.
-
-
Pre-incubation: Add the enzyme to the wells containing the inhibitor and vehicle. Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the FAAH substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C, or as an endpoint reading after a fixed time.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol provides a general workflow for assessing inhibitor selectivity in a complex proteome.[2]
Materials:
-
Cell or tissue lysate (proteome)
-
Test Inhibitor
-
Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., FP-biotin)
-
Streptavidin-agarose beads
-
SDS-PAGE gels and Western blotting reagents
-
Streptavidin-HRP conjugate for detection
Procedure:
-
Proteome Preparation: Prepare a lysate from your cells or tissue of interest at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS).
-
Inhibitor Incubation: Aliquot the proteome into separate tubes. Add your test inhibitor at various concentrations (and a vehicle control) and incubate for 30 minutes at 37°C.
-
Probe Labeling: Add the FP-biotin probe to each tube and incubate for another 30 minutes to label the active serine hydrolases that were not blocked by your inhibitor.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to each sample and incubate to capture the biotin-labeled proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to visualize the labeled hydrolases. A reduction in band intensity in the inhibitor-treated lanes compared to the control indicates target engagement.
Visualizations
Caption: FAAH Signaling Pathway and Point of Inhibition.
Caption: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Caption: Logical Flow for Troubleshooting Non-Specific Binding.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Understanding the Impact of FAAH Inhibitor 1 on Other Serine Hydrolases
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the selectivity of FAAH inhibitors, with a particular focus on understanding and troubleshooting off-target effects on other serine hydrolases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FAAH inhibitors?
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous fatty acid amides, including the endocannabinoid anandamide.[1][2] FAAH inhibitors block the activity of this enzyme, leading to an increase in the levels of anandamide and other related signaling lipids. This potentiation of endocannabinoid signaling is being explored for therapeutic benefits in pain, anxiety, and other neurological disorders.[2][3]
Q2: Why is assessing the selectivity of FAAH inhibitors against other serine hydrolases crucial?
The human proteome contains a large number of serine hydrolases with diverse physiological roles.[4] Off-target inhibition of these enzymes by a FAAH inhibitor can lead to unintended pharmacological effects and potential toxicity. A tragic example is the clinical trial of the FAAH inhibitor BIA 10-2474, where severe neurological adverse events and one fatality occurred.[1][5][6] Subsequent studies revealed that BIA 10-2474 inhibited several other lipases and serine hydrolases, unlike the highly selective and clinically tested FAAH inhibitor PF-04457845.[1][5] This highlights the critical importance of thorough selectivity profiling.
Q3: What are the known off-targets for the FAAH inhibitor BIA 10-2474?
Activity-based protein profiling (ABPP) studies have identified several off-target serine hydrolases for BIA 10-2474. These include, but are not limited to, FAAH2, ABHD6, CES1, CES2, CES3, LIPE, ABHD11, and PNPLA6.[1][7][8] Inhibition of these enzymes, many of which are involved in lipid metabolism, is thought to have contributed to the neurotoxicity observed in the clinical trial.[1][5]
Q4: How does the selectivity profile of PF-04457845 differ from BIA 10-2474?
PF-04457845 is a potent and highly selective irreversible inhibitor of FAAH.[9][10][11][12] Competitive ABPP studies have shown that PF-04457845 has an exquisite selectivity for FAAH with minimal to no significant inhibition of other serine hydrolases at therapeutic concentrations.[1][4][12] This contrasts sharply with the broader off-target profile of BIA 10-2474.[1][7]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the experimental evaluation of FAAH inhibitor selectivity using activity-based protein profiling (ABPP).
Gel-Based Competitive ABPP
| Problem | Possible Cause | Recommended Solution |
| No bands or very faint bands across all lanes (including control) | Insufficient labeling with the activity-based probe (e.g., FP-rhodamine). | - Increase the concentration of the probe. - Increase the incubation time with the probe. - Ensure the proteome concentration is adequate. - Check the integrity of the probe; it may have degraded. |
| Problems with gel electrophoresis. | - Ensure the gel is cast correctly and has the appropriate acrylamide percentage for the expected molecular weight of the target enzymes.[13] - Check the running buffer composition and pH.[14] - Verify that the electrophoresis equipment is functioning correctly.[14] | |
| Inconsistent band intensities in control lanes | Unequal protein loading. | - Perform a careful protein quantification (e.g., BCA assay) before loading. - Load a consistent amount of total protein in each lane. |
| Pipetting errors. | - Use calibrated pipettes and ensure accurate pipetting of all reagents. | |
| "Smiling" or distorted bands | Excessive voltage during electrophoresis leading to uneven heating of the gel. | - Reduce the voltage and run the gel for a longer duration. - Use a cooling system or run the gel in a cold room. |
| No reduction in band intensity in inhibitor-treated lanes | The inhibitor is inactive or not potent enough at the tested concentrations. | - Verify the identity and purity of the inhibitor. - Increase the concentration of the inhibitor. - Increase the pre-incubation time of the proteome with the inhibitor. |
| The target enzyme is not expressed or is inactive in the proteome sample. | - Use a positive control proteome known to express the target enzyme. - Ensure proper sample preparation to maintain enzyme activity. |
Mass Spectrometry-Based Competitive ABPP
| Problem | Possible Cause | Recommended Solution |
| Low number of identified serine hydrolases | Inefficient enrichment of probe-labeled proteins. | - Optimize the affinity purification step (e.g., streptavidin bead binding and washing conditions for biotinylated probes). - Ensure complete cell lysis to solubilize membrane-bound hydrolases like FAAH. |
| Low abundance of certain hydrolases in the sample. | - Increase the starting amount of protein material. - Consider using a more sensitive mass spectrometer or optimizing acquisition parameters.[15] | |
| High number of "missing values" in quantitative data | Stochastic nature of data-dependent acquisition (DDA) mass spectrometry. | - Use data-independent acquisition (DIA) for more consistent quantification.[16][17] - Employ match-between-runs algorithms in your data analysis software. |
| Poor quantification accuracy and precision | Inconsistent sample preparation and processing. | - Standardize all steps of the workflow, from protein extraction to digestion and labeling. - Use an internal standard for normalization. |
| Issues with data analysis software. | - Ensure you are using appropriate software settings for feature detection, alignment, and quantification.[18] - Manually inspect chromatograms of key peptides to verify quantification. | |
| Identification of non-specific binders to affinity resin | Inadequate washing of the affinity resin. | - Increase the number and stringency of wash steps after affinity capture. - Include a denaturing agent (e.g., urea) in the wash buffers. |
Data Presentation
Selectivity Profile of FAAH Inhibitors
The following table summarizes the inhibitory potency (IC50) of BIA 10-2474 and PF-04457845 against FAAH and several off-target serine hydrolases, as determined by gel-based competitive ABPP in human cells.
| Target Enzyme | BIA 10-2474 IC50 (µM) | PF-04457845 IC50 (µM) |
| FAAH | ~0.05-0.07 | ~0.007-0.01 |
| FAAH2 | Inhibited | >10 |
| ABHD6 | ~0.1 | >10 |
| CES1 | Partially Inhibited | >10 |
| CES2 | ~0.1 | >10 |
| PNPLA6 | ~1 | >10 |
| ABHD11 | Partially Inhibited | >10 |
| LIPE | Partially Inhibited | >10 |
| Data compiled from multiple sources.[1][7][19] Note: "Partially Inhibited" indicates that complete inhibition was not achieved at the tested concentrations. |
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) - Gel-Based Assay
This protocol describes a general workflow for assessing the selectivity of a FAAH inhibitor against serine hydrolases in a complex proteome using a fluorescently-tagged broad-spectrum probe.
Materials:
-
FAAH inhibitor of interest
-
Control FAAH inhibitor (e.g., PF-04457845)
-
DMSO (vehicle control)
-
Proteome lysate (e.g., mouse brain membrane fraction)
-
Activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare proteome lysates from cells or tissues. For FAAH, which is a membrane protein, preparing membrane fractions is recommended. Determine the protein concentration of the lysate.
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, aliquot equal amounts of the proteome lysate (e.g., 50 µg).
-
Add the FAAH inhibitor of interest at various concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO) and a positive control inhibitor (e.g., PF-04457845).
-
Incubate the samples for 30 minutes at 37°C to allow the inhibitor to bind to its targets.
-
-
Probe Labeling:
-
Add the activity-based probe (e.g., FP-Rhodamine) to each sample at a final concentration of 1 µM.
-
Incubate for 30 minutes at room temperature.
-
-
Sample Preparation for SDS-PAGE:
-
Quench the labeling reaction by adding 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C.
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel (e.g., 12% acrylamide).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Gel Imaging:
-
Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the probe's fluorophore (e.g., for rhodamine, excitation ~530 nm, emission ~580 nm).
-
-
Data Analysis:
-
Analyze the fluorescence intensity of the bands corresponding to different serine hydrolases. A decrease in band intensity in the inhibitor-treated lanes compared to the vehicle control indicates inhibition of that enzyme.
-
The band corresponding to FAAH should show a dose-dependent decrease in intensity with a potent inhibitor. Off-target effects will be visible as decreased intensity of other bands.
-
Competitive Activity-Based Protein Profiling (ABPP) - Mass Spectrometry-Based Assay
This protocol provides a high-level workflow for the quantitative analysis of inhibitor selectivity using a biotinylated probe and mass spectrometry.
Materials:
-
FAAH inhibitor of interest
-
Proteome lysate
-
Biotinylated activity-based probe (e.g., FP-Biotin)
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Inhibitor Incubation and Probe Labeling: Follow steps 1-3 from the gel-based protocol, using a biotinylated probe instead of a fluorescent one.
-
Protein Precipitation and Resuspension: Precipitate the proteins (e.g., with acetone) to remove excess probe. Resuspend the protein pellet in a buffer containing a denaturant (e.g., urea).
-
Affinity Enrichment:
-
Add streptavidin-agarose beads to the samples and incubate to capture the biotin-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer.
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite to identify and quantify the peptides.
-
The relative abundance of peptides from each identified serine hydrolase across different inhibitor concentrations will reveal the inhibitor's selectivity profile. A significant decrease in the abundance of peptides from a particular hydrolase indicates inhibition.
-
Mandatory Visualizations
Caption: On-target vs. off-target effects of FAAH inhibitors.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. BIA 10-2474 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. PF 04457845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. Protein Troubleshooting Guide [edvotek.com]
- 15. researchgate.net [researchgate.net]
- 16. ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solving the Missing Value Problem in Data Dependent Acquisition Mass Spectrometry [thermofisher.com]
- 18. 2.1 Mass spectrometry data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Addressing metabolic liabilities of FAAH inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with FAAH (Fatty Acid Amide Hydrolase) Inhibitor 1. The information provided addresses potential metabolic liabilities and offers insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities associated with FAAH Inhibitor 1?
A1: The primary metabolic liabilities of FAAH inhibitors, particularly those with certain structural motifs, can include off-target inhibition of other serine hydrolases and metabolic instability. For instance, the tragic clinical trial outcome of BIA 10-2474 was linked to its off-target inhibition of several other lipases, leading to significant alterations in lipid networks and neurotoxicity.[1][2] Some inhibitors, like certain α-ketoheterocycle derivatives, may exhibit rapid metabolism in vivo, leading to transient effects.[3]
Q2: How can I assess the selectivity of my FAAH inhibitor?
A2: A key technique for assessing inhibitor selectivity is Activity-Based Protein Profiling (ABPP). ABPP allows for the broad screening of your inhibitor against a large number of serine hydrolases in native biological systems (e.g., cell lysates or tissues) to identify potential off-targets.[1] This method was instrumental in identifying the off-target profile of BIA 10-2474 and comparing it to more selective inhibitors like PF-04457845.[1][2]
Q3: My FAAH inhibitor shows good in vitro potency but poor in vivo efficacy. What could be the issue?
A3: This discrepancy is often due to pharmacokinetic and metabolic issues. The compound may be rapidly metabolized in the liver, leading to low systemic exposure. For example, the FAAH inhibitor AM3506 was found to be rapidly metabolized in the liver, which prevented it from inhibiting hepatic FAAH in vivo, in contrast to its effects in the brain.[4] It is also possible that the inhibitor has poor membrane permeability or is subject to efflux transporters. In vivo studies that measure brain and plasma concentrations of the inhibitor over time are crucial.
Q4: Are there differences in FAAH biology between preclinical species and humans that I should be aware of?
A4: Yes, while rodents are commonly used in preclinical studies, it's important to note that humans have two FAAH genes (FAAH1 and FAAH2), whereas rodents only have one.[5] This could lead to differences in endocannabinoid metabolism and inhibitor response. Furthermore, species-specific differences in drug metabolism (e.g., by cytochrome P450 enzymes) can significantly impact the pharmacokinetics and safety profile of an inhibitor.[6] The unusual preclinical testing of BIA 10-2474 across four different animal species may have been prompted by poor tolerance in the initial species tested.[7]
Q5: What are the characteristic effects of successful FAAH inhibition in vivo?
A5: Successful FAAH inhibition leads to an increase in the levels of endogenous FAAH substrates, most notably the endocannabinoid anandamide (AEA) and other N-acylethanolamines (NAEs).[6][8] This should result in downstream biological effects consistent with enhanced endocannabinoid signaling, such as analgesia in pain models, without the typical side effects of direct cannabinoid receptor agonists (e.g., catalepsy, hypothermia).[3][6] For example, the selective FAAH inhibitor PF-3845 caused sustained elevations of NAEs in the brains of treated mice.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected toxicity in cell-based assays or in vivo. | Off-target effects. The inhibitor may be hitting other critical enzymes, as was the case with BIA 10-2474 and its inhibition of other lipases.[1][2] | Conduct activity-based protein profiling (ABPP) to identify off-target interactions. Compare the profile to a known selective FAAH inhibitor. |
| High IC50 value in enzymatic assays. | Poor inhibitor-enzyme interaction. The inhibitor may not be effectively binding to the catalytic serine (Ser241) of FAAH.[9] | Re-evaluate the inhibitor's structure. Ensure the presence of an appropriate electrophilic group (e.g., carbamate, urea, α-ketoheterocycle) to interact with the active site.[9] Consider structure-activity relationship (SAR) studies to optimize binding. |
| Inconsistent results between batches of the inhibitor. | Compound instability or degradation. Some FAAH inhibitors can be unstable under certain storage conditions.[3] | Verify the purity and integrity of each new batch using methods like HPLC and NMR. Store the compound under recommended conditions (e.g., desiccated, protected from light). |
| Lack of anxiolytic or analgesic effects in behavioral models despite confirmed FAAH inhibition. | Insufficient elevation of endocannabinoid tone. Near-complete (>85%) inhibition of FAAH may be required to significantly elevate AEA levels in vivo.[3] | Perform dose-response studies and measure brain levels of anandamide and other NAEs to confirm target engagement and a sufficient pharmacodynamic effect. |
Quantitative Data Summary
Table 1: In Vitro Potency of Select FAAH Inhibitors
| Inhibitor | Type | Target | IC50 / Ki | Reference |
| BIA 10-2474 | Irreversible | Human/Rat FAAH | ≥ 1 µM | [1] |
| OL-135 | Reversible | FAAH | Ki = 4.7 nM | [3] |
| URB597 | Irreversible (Carbamate) | FAAH | IC50 = 4.6 nM | [3] |
| JNJ-1661010 | Irreversible (Piperidine Urea) | FAAH | IC50 = 7 nM | [6] |
| PF-3845 | Irreversible (Piperidine Urea) | FAAH | IC50 = 7.2 nM | [6] |
| AM3506 | Irreversible (Sulfonylfluoride) | FAAH | Not specified | [10] |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Selectivity
Objective: To determine the selectivity of an FAAH inhibitor against the broader family of serine hydrolases.
Methodology:
-
Lysate Preparation: Prepare proteomes from relevant human cells (e.g., cortical neurons) or tissues by homogenization in a suitable buffer (e.g., Tris-buffered saline).
-
Inhibitor Incubation: Treat the proteome with the FAAH inhibitor at various concentrations for a defined period (e.g., 30 minutes at 37°C). A vehicle control (e.g., DMSO) should be run in parallel.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin) to the treated and control lysates. This probe will covalently label the active sites of serine hydrolases that were not blocked by the inhibitor.
-
Analysis:
-
Gel-based: Separate the labeled proteins by SDS-PAGE. Visualize the labeled hydrolases using in-gel fluorescence scanning. A decrease in fluorescence for a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor targets that enzyme.
-
Mass Spectrometry-based (Proteomics): For a more comprehensive analysis, use a biotinylated probe, enrich the labeled proteins using streptavidin beads, and identify and quantify them using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Protocol 2: In Vivo Target Engagement Assay
Objective: To confirm that the FAAH inhibitor reaches its target in the brain and elevates endogenous anandamide levels.
Methodology:
-
Animal Dosing: Administer the FAAH inhibitor to rodents (e.g., rats or mice) via the desired route (e.g., intraperitoneal or oral). Include a vehicle control group.
-
Tissue Collection: At various time points post-administration, euthanize the animals and rapidly dissect the brain and other relevant tissues (e.g., liver). Flash-freeze the tissues in liquid nitrogen to halt enzymatic activity.
-
Anandamide Quantification:
-
Homogenize the brain tissue in a solvent containing an internal standard (e.g., deuterated anandamide).
-
Perform lipid extraction using a suitable method (e.g., Folch extraction).
-
Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of anandamide and other NAEs.
-
-
FAAH Activity Assay (Ex Vivo):
-
Homogenize a separate portion of the brain tissue.
-
Measure the remaining FAAH activity by incubating the homogenate with a fluorogenic FAAH substrate and measuring the rate of product formation. A decrease in activity in the inhibitor-treated group confirms target engagement.
-
Visualizations
Caption: FAAH signaling pathway and point of inhibition.
Caption: Workflow for evaluating FAAH inhibitors.
Caption: Off-target hypothesis for inhibitor toxicity.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Therapeutic Efficacy of FAAH Inhibitor 1: A Comparative Guide
This guide provides an objective comparison of the therapeutic efficacy of Fatty Acid Amide Hydrolase (FAAH) inhibitor 1 with other well-characterized alternatives. Experimental data from preclinical studies are presented to support the evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for assessing the potential of FAAH inhibition as a therapeutic strategy.
Comparative Efficacy of FAAH Inhibitors
The therapeutic potential of FAAH inhibitors lies in their ability to increase the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their signaling and eliciting analgesic, anxiolytic, and anti-inflammatory effects. This section compares the in vitro potency and in vivo efficacy of three representative FAAH inhibitors: URB597, PF-04457845, and JNJ-42165279, which will serve as benchmarks for "FAAH Inhibitor 1".
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data for the selected FAAH inhibitors.
Table 1: In Vitro Potency of FAAH Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (µM) | k_inact_/K_i_ (M⁻¹s⁻¹) | Mechanism of Action |
| URB597 | human FAAH | 4.6[1] | 2.0 ± 0.3[2] | 0.0033 ± 0.0003 (k_inact_)[2] | Irreversible[1] |
| rat FAAH | 5[3] | - | - | ||
| PF-04457845 | human FAAH | 7.2[4][5] | - | 40300[4][5] | Covalent, Irreversible[4][5] |
| rat FAAH | 7.4[5] | - | - | ||
| JNJ-42165279 | human FAAH | 70 ± 8[6] | - | - | Covalent, Slowly Reversible[7] |
| rat FAAH | 313 ± 28[6] | - | - |
Table 2: In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Species | Dose | Route | Efficacy | Anandamide Level Increase |
| URB597 | Inflammatory Pain (CFA) | Rat | 0.3 mg/kg | i.p. | Reduced mechanical allodynia and thermal hyperalgesia[2] | Brain levels elevated at 10 mg/kg[2] |
| Neuropathic Pain (SNL) | Rat | Up to 0.3 mg/kg | i.p. | No significant effect on mechanical allodynia[6][8] | - | |
| Anxiety (Elevated Plus Maze) | Mouse | 0.1-0.3 mg/kg | i.p. | Anxiolytic-like behavior[9] | - | |
| PF-04457845 | Inflammatory Pain (CFA) | Rat | 0.1 mg/kg | p.o. | Significant inhibition of mechanical allodynia[5][10] | Near-complete inhibition of FAAH activity and maximal sustained elevation in brain[10] |
| Neuropathic Pain | - | - | - | Efficacious in neuropathic pain models[8] | - | |
| JNJ-42165279 | Neuropathic Pain (SNL) | Rat | 22 mg/kg (ED90) | p.o. | Dose-dependently decreased tactile allodynia[6] | Elevation in brain and periphery[6][11] |
| Anxiety | - | - | - | Being developed for anxiety disorders[7] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Fluorometric FAAH Activity Assay
This in vitro assay determines the inhibitory potency of a compound against FAAH.
-
Principle: The assay utilizes a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be measured to determine enzyme activity[12][13].
-
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[14]
-
AAMCA substrate
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the FAAH enzyme to the assay buffer.
-
Add the test inhibitor dilutions to the wells and pre-incubate for a specified time (e.g., 60 minutes for irreversible inhibitors) at a controlled temperature (e.g., 37°C)[5][14].
-
Initiate the reaction by adding the AAMCA substrate (final concentration, e.g., 10 µM)[15].
-
Measure the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of approximately 355 nm and 460 nm, respectively[13].
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This model is used to assess the analgesic efficacy of compounds in a state of persistent inflammatory pain[16][17].
-
Animals: Male Sprague-Dawley rats[18].
-
Induction of Inflammation:
-
Drug Administration:
-
The test inhibitor or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various time points post-CFA injection.
-
-
Behavioral Assessment:
-
Mechanical Allodynia: Paw withdrawal thresholds to mechanical stimulation are measured using von Frey filaments. An increase in the withdrawal threshold indicates an analgesic effect.
-
Thermal Hyperalgesia: Paw withdrawal latencies to a radiant heat source are measured. An increase in withdrawal latency indicates an anti-hyperalgesic effect.
-
Measurements are taken at baseline and at multiple time points after drug administration.
-
In Vivo Anxiety Model: Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents[19][20][21][22][23].
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor[23].
-
Animals: Mice (e.g., C57BL/6J)[23].
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment[19].
-
Administer the test inhibitor or vehicle.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes)[19].
-
Record the number of entries and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Quantification of Anandamide Levels by LC-MS
This method is used to measure the in vivo concentration of anandamide in brain tissue, providing a direct measure of FAAH inhibition.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for quantifying small molecules like anandamide from complex biological matrices[24][25][26][27][28].
-
Sample Preparation:
-
Rapidly collect and freeze brain tissue to prevent enzymatic degradation of anandamide.
-
Homogenize the tissue in an appropriate solvent (e.g., acetonitrile) containing an internal standard (e.g., deuterated anandamide)[24].
-
Extract the lipids from the homogenate.
-
-
LC-MS Analysis:
-
Inject the extracted sample into a liquid chromatography system coupled to a mass spectrometer.
-
Separate anandamide from other lipids on a C18 reverse-phase column using a gradient mobile phase[24].
-
Detect and quantify anandamide using the mass spectrometer in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of anandamide and the internal standard[24][25].
-
-
Data Analysis: Calculate the concentration of anandamide in the tissue sample by comparing its peak area to that of the internal standard.
Mandatory Visualizations
The following diagrams illustrate key concepts related to FAAH inhibition.
Caption: FAAH Signaling Pathway and Inhibition.
Caption: Experimental Workflow for FAAH Inhibitor Validation.
Caption: Logical Progression in FAAH Inhibitor Development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 19. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 20. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 21. Elevated plus maze protocol [protocols.io]
- 22. mmpc.org [mmpc.org]
- 23. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. An optimized GC-MS method detects nanomole amounts of anandamide in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of FAAH Inhibitors: URB597, PF-3845, and JNJ-42165279
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of three widely studied Fatty Acid Amide Hydrolase (FAAH) inhibitors: URB597, PF-3845, and JNJ-42165279. The objective is to offer a clear, data-driven resource for researchers to evaluate and select the most appropriate inhibitor for their specific experimental needs. This comparison focuses on the inhibitory potency against FAAH and the selectivity against other key enzymes in the endocannabinoid and inflammatory pathways.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH elevates the levels of AEA, thereby enhancing its signaling through cannabinoid receptors (CB1 and CB2). This mechanism of action has shown therapeutic potential for a range of conditions, including anxiety, pain, and inflammatory disorders, without the psychoactive side effects associated with direct cannabinoid receptor agonists. The selectivity of FAAH inhibitors is a critical parameter, as off-target effects can lead to unforeseen physiological consequences. This guide compares three prominent FAAH inhibitors to aid in the selection of the most suitable tool for research and development.
Comparative Performance Data
The following table summarizes the in vitro inhibitory potency of URB597, PF-3845, and JNJ-42165279 against human FAAH and their selectivity against other relevant enzymes. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are measures of inhibitor potency. A lower value indicates higher potency.
| Inhibitor | Target Enzyme | IC50 / Ki (nM) | Selectivity Notes |
| URB597 | hFAAH | ~5 | Inhibits some liver carboxylesterases.[1] |
| hMAGL | >10,000 | Highly selective over MAGL. | |
| hCOX-1 | >10,000 | Highly selective over COX-1. | |
| hCOX-2 | >10,000 | Highly selective over COX-2. | |
| PF-3845 | hFAAH | 230 (Ki) | Highly selective over other serine hydrolases. Does not inhibit liver carboxylesterases that are inhibited by URB597. Negligible activity against FAAH2.[2] |
| hMAGL | >10,000 | Highly selective over MAGL. | |
| hCOX-1 | >10,000 | Highly selective over COX-1. | |
| hCOX-2 | >10,000 | Highly selective over COX-2. | |
| JNJ-42165279 | hFAAH | 70 | Highly selective against a panel of 50 receptors and enzymes at 10 µM.[2][3][4][5] |
| hMAGL | >10,000 | Highly selective over MAGL. | |
| hCOX-1 | >10,000 | Highly selective over COX-1. | |
| hCOX-2 | >10,000 | Highly selective over COX-2. |
hFAAH: human Fatty Acid Amide Hydrolase; hMAGL: human Monoacylglycerol Lipase; hCOX-1: human Cyclooxygenase-1; hCOX-2: human Cyclooxygenase-2. Please note that direct comparative IC50/Ki values for all inhibitors against all off-targets from a single study are not always available, and the selectivity notes are based on available literature.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the FAAH signaling pathway and a typical workflow for assessing inhibitor selectivity.
Caption: FAAH signaling pathway in the endocannabinoid system.
Caption: Workflow for determining FAAH inhibitor selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess FAAH inhibitor selectivity.
Fluorometric FAAH Inhibition Assay
This in vitro assay is commonly used to determine the potency of a compound in inhibiting FAAH activity.
-
Objective: To determine the IC50 value of a test compound against FAAH.
-
Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by recombinant human FAAH. The product of this reaction, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and can be detected using a fluorescence plate reader. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
-
Materials:
-
Recombinant human FAAH enzyme
-
Assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test inhibitor (e.g., URB597, PF-3845, or JNJ-42165279)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the FAAH enzyme solution to the wells of the microplate.
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Activity-Based Protein Profiling (ABPP) for Selectivity
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across a broad range of enzymes in a complex biological sample.
-
Objective: To globally assess the selectivity of an FAAH inhibitor against other active serine hydrolases in a native proteome.
-
Principle: This method utilizes a broad-spectrum activity-based probe (ABP) that covalently binds to the active site of many serine hydrolases. In a competitive ABPP experiment, a proteome is pre-incubated with the test inhibitor. The inhibitor will bind to its target enzyme(s), preventing the subsequent binding of the ABP. The extent of ABP labeling for each enzyme is then quantified, typically by gel-based fluorescence scanning or mass spectrometry. A reduction in ABP labeling for a specific enzyme indicates inhibition by the test compound.
-
Materials:
-
Cell or tissue lysates (e.g., brain, liver)
-
Test inhibitor
-
Broad-spectrum serine hydrolase ABP (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE gels and fluorescence gel scanner
-
Alternatively, for proteomic analysis: biotinylated ABP, streptavidin beads, and mass spectrometer
-
-
Procedure:
-
Prepare proteome lysates from the tissue or cells of interest.
-
Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor or vehicle control.
-
Add the ABP to the proteome samples and incubate to allow for labeling of active enzymes.
-
For Gel-Based Analysis:
-
Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
Inhibition is observed as a decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the control.
-
-
For Mass Spectrometry-Based Analysis:
-
Utilize a biotinylated ABP and enrich the labeled proteins using streptavidin affinity chromatography.
-
Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify and quantify the inhibitor's targets and off-targets.
-
-
Conclusion
The selection of an appropriate FAAH inhibitor is critical for the validity and interpretation of research findings.
-
URB597 is a potent and widely used FAAH inhibitor, but researchers should be aware of its potential off-target effects on liver carboxylesterases.[1]
-
PF-3845 demonstrates high selectivity for FAAH over other serine hydrolases, making it a valuable tool for studies requiring a more specific inhibitor.[2]
-
JNJ-42165279 also exhibits a high degree of selectivity, as demonstrated in broad panel screening, positioning it as a strong candidate for both preclinical and clinical investigations.[2][3][4][5]
By providing quantitative data, detailed experimental protocols, and visual representations of the underlying biology and experimental workflows, this guide aims to empower researchers to make informed decisions when selecting an FAAH inhibitor for their studies. The continued development and rigorous characterization of selective FAAH inhibitors will be instrumental in advancing our understanding of the endocannabinoid system and its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity and Selectivity of FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Fatty Acid Amide Hydrolase (FAAH) presents a promising therapeutic strategy for managing pain, anxiety, and other neurological disorders by enhancing endogenous cannabinoid signaling.[1][2] However, the clinical translation of FAAH inhibitors has been challenging, underscored by the tragic outcome of the Phase I clinical trial of BIA 10-2474.[3][4] This incident highlighted the critical importance of a thorough understanding of an inhibitor's specificity and selectivity profile. This guide provides a comparative analysis of FAAH inhibitors, with a focus on contrasting the profiles of the less selective BIA 10-2474 and the highly selective, clinically tested PF-04457845.[3][4]
Comparative Efficacy and Selectivity of FAAH Inhibitors
The potency of FAAH inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce FAAH activity by 50%.[5] A lower IC50 value signifies a higher potency. Selectivity, on the other hand, refers to the inhibitor's ability to target FAAH without affecting other enzymes, particularly other serine hydrolases.[6]
| Inhibitor | Target(s) | IC50 (nM) | Organism | Notes |
| BIA 10-2474 | FAAH, other lipases (e.g., ABHD6, CES1c)[3][7] | ≥ 1000[3] | Human, Rat | Weak in vitro activity against FAAH; significant off-target effects.[3] |
| PF-04457845 | FAAH | 7.2 | Human | Highly selective with no significant off-target activity observed in proteomic screens.[3][8] |
| URB597 | FAAH, other serine hydrolases (e.g., carboxylesterases)[6] | 4.6[8] | Human | One of the most studied FAAH inhibitors, but known to have off-target effects.[6][9] |
| OL-135 | FAAH | 4.7[8] | Rat | A potent, reversible inhibitor with good selectivity against other serine hydrolases.[8][10][11] |
| PF-3845 | FAAH | kinact/Ki ~ 14,300 M-1s-1 | Human | An irreversible inhibitor with high potency and selectivity.[11] |
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorimetric Method)
This assay is a common method for determining the potency of FAAH inhibitors.[5]
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[5] The rate of increase in fluorescence is directly proportional to FAAH activity. Inhibition of FAAH results in a decreased rate of fluorescence production.[5]
Protocol Outline:
-
Enzyme Preparation: A cell or tissue homogenate containing FAAH is prepared.
-
Reaction Setup: The enzyme preparation is incubated with the test inhibitor at various concentrations in a 96-well plate.
-
Reaction Initiation: The AAMCA substrate is added to start the reaction.
-
Measurement: Fluorescence is measured kinetically at an excitation wavelength of approximately 360 nm and an emission wavelength of around 465 nm.[5]
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Activity-Based Protein Profiling (ABPP) for Selectivity Screening
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire class of enzymes in a complex biological sample.[3][12]
Principle: This method uses activity-based probes (ABPs) that covalently bind to the active site of a specific enzyme family, such as serine hydrolases. The selectivity of a test inhibitor is determined by its ability to compete with the ABP for binding to the target enzyme and any off-target enzymes.
Protocol Outline:
-
Sample Preparation: Proteomes from cells or tissues are prepared.
-
Inhibitor Incubation: The proteomes are pre-incubated with the test inhibitor (e.g., BIA 10-2474 or PF-04457845) at various concentrations.
-
Probe Labeling: A broad-spectrum serine hydrolase ABP (e.g., a fluorophosphonate-based probe) is added to the mixture to label the remaining active enzymes.
-
Analysis: The labeled proteins are separated by SDS-PAGE, and the fluorescence is visualized. A decrease in the fluorescence of a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to that protein. For more in-depth analysis, labeled proteins can be identified and quantified using mass spectrometry.[7]
Visualizing Molecular Pathways and Experimental Workflows
The Endocannabinoid Signaling Pathway
The endocannabinoid system plays a crucial role in regulating various physiological processes.[13][14] FAAH is a key enzyme in this pathway, responsible for the degradation of the endocannabinoid anandamide (AEA).[13][14]
Caption: Endocannabinoid signaling at the synapse.
Workflow for FAAH Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel FAAH inhibitor using activity-based protein profiling (ABPP).
Caption: A typical workflow for FAAH inhibitor profiling.
Conclusion
The development of safe and effective FAAH inhibitors hinges on a comprehensive understanding of their specificity and selectivity. The tragic case of BIA 10-2474, which exhibited significant off-target activity, underscores the potential for severe adverse effects when selectivity is not achieved.[3][4] In contrast, highly selective inhibitors like PF-04457845 have demonstrated a much safer clinical profile, even though efficacy for its intended indication was not established.[1][15] The use of robust experimental protocols, such as in vitro inhibition assays and activity-based protein profiling, is essential for characterizing the interaction of new chemical entities with their intended target and the broader proteome. This detailed profiling is a critical step in de-risking drug candidates and ensuring patient safety in clinical development.
References
- 1. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FAAH Inhibitor BIA 10-2474 and Alternatives: A Cross-Reactivity Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fatty acid amide hydrolase (FAAH) inhibitor BIA 10-2474 with other notable FAAH inhibitors, focusing on their cross-reactivity profiles and the supporting experimental data. The tragic outcome of the BIA 10-2474 Phase 1 clinical trial has underscored the critical importance of thorough off-target profiling in drug development.[1][2][3] This document summarizes key findings from activity-based protein profiling (ABPP) studies to illuminate the selectivity of BIA 10-2474 in comparison to inhibitors with more favorable safety profiles, such as PF-04457845.
Executive Summary
BIA 10-2474 is an irreversible inhibitor of FAAH that exhibits significant cross-reactivity with other serine hydrolases, a characteristic not shared by the more selective, clinically tested FAAH inhibitor PF-04457845.[1] Activity-based protein profiling has revealed that BIA 10-2474 inhibits several lipases that are not targeted by PF-04457845.[1][3] This promiscuous inhibition by BIA 10-2474 is thought to have contributed to the severe neurotoxicity observed in clinical trials by disrupting lipid networks in the nervous system.[1][2]
Comparative Selectivity Data
The following tables summarize the quantitative data on the inhibitory activity and selectivity of BIA 10-2474 and comparator compounds.
Table 1: In Vitro Inhibitory Activity against Human FAAH
| Compound | IC50 (nM) | Inhibition Type | Notes |
| BIA 10-2474 | ≥ 1000 | Irreversible | Weak in vitro activity.[1] |
| PF-04457845 | ~1-10 | Irreversible | Potent and selective inhibitor.[1] |
| URB597 | 4.6 | Irreversible (Carbamate) | Well-studied carbamate inhibitor.[4] |
| JNJ-42165279 | 70 | Covalent | Highly selective aryl piperazinyl urea.[4][5] |
| PF-3845 | Kᵢ of 230 | Irreversible | Potent and selective piperidine urea.[4] |
Table 2: Off-Target Engagement in Human Cells (SW620) - SILAC Ratio (Inhibitor/DMSO) *
| Target | BIA 10-2474 | PF-04457845 |
| FAAH | >50 | >50 |
| ABHD6 | >10 | ~1 |
| CES1 | ~5 | ~1 |
| CES2 | ~3 | ~1 |
| PNPLA6 | >10 | ~1 |
*Data are represented as median SILAC (Stable Isotope Labeling with Amino acids in Cell culture) ratios from mass spectrometry-based ABPP. A ratio > 2 indicates significant inhibition. Data is illustrative based on published findings.[1]
Experimental Protocols
Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in complex biological systems.[6]
Objective: To identify the protein targets of a given inhibitor and assess its selectivity across a proteome.
Methodology:
-
Proteome Preparation: Human cells (e.g., SW620) or tissue homogenates are prepared.
-
Inhibitor Incubation: The proteome is treated with the FAAH inhibitor (e.g., BIA 10-2474 or PF-04457845) at a specific concentration and for a defined period. A vehicle control (DMSO) is run in parallel.
-
Probe Labeling: A broad-spectrum, active-site-directed chemical probe for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh) is added to the proteomes. This probe covalently binds to the active site of serine hydrolases that have not been blocked by the inhibitor.
-
Analysis:
-
Gel-Based ABPP: The proteomes are separated by SDS-PAGE. Labeled proteins are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged that target.
-
MS-Based ABPP (with SILAC): For quantitative analysis, two cell populations are grown in media containing either "light" or "heavy" amino acids. One population is treated with the inhibitor and the other with vehicle. The proteomes are then mixed, labeled with a probe, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The ratio of "heavy" to "light" peptides for each identified protein is used to quantify the degree of inhibition.
-
Visualizations
Caption: FAAH terminates anandamide signaling by hydrolysis.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating In Vivo Target Engagement of FAAH Inhibitor PF-3845: A Comparative Guide
This guide provides a comprehensive comparison of the in vivo target engagement of the irreversible fatty acid amide hydrolase (FAAH) inhibitor, PF-3845, with other well-characterized FAAH inhibitors, the irreversible inhibitor URB597 and the reversible inhibitor OL-135. This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics targeting the endocannabinoid system.
Introduction to FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH increases the endogenous levels of these signaling lipids, leading to a range of potential therapeutic effects, including analgesia, anti-inflammatory, and anxiolytic responses, without the psychoactive side effects associated with direct cannabinoid receptor agonists. Validating that a FAAH inhibitor reaches and engages its target in a living organism (in vivo) is a critical step in its development as a therapeutic agent.
Comparative Analysis of In Vivo Target Engagement
The efficacy of a FAAH inhibitor is determined by its ability to inhibit the enzyme in relevant tissues, leading to a sustained elevation of substrate levels, such as anandamide. Below is a comparative summary of the in vivo target engagement profiles of PF-3845, URB597, and OL-135.
Table 1: In Vivo FAAH Inhibition and Anandamide Elevation
| Parameter | PF-3845 | URB597 | OL-135 |
| Inhibition Type | Irreversible (covalent) | Irreversible (covalent) | Reversible (competitive) |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dose for >95% Brain FAAH Inhibition (mice) | 10 mg/kg | 10 mg/kg | 40 mg/kg |
| Peak Brain Anandamide Elevation (fold increase over vehicle) | ~10-fold | ~5-fold | ~3-fold |
| Duration of >80% Brain FAAH Inhibition (at 10 mg/kg) | Up to 24 hours | ~6 hours | < 6 hours |
| Time to Peak Brain Anandamide Levels | ~6 hours | ~4 hours | ~1-2 hours |
Note: The values presented are approximations derived from multiple preclinical studies in rodents and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Accurate assessment of in vivo target engagement relies on robust and well-defined experimental methodologies. The following are detailed protocols for two key assays used to validate the activity of FAAH inhibitors.
In Vivo FAAH Activity Measurement using Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of enzymes within a complex biological sample. For FAAH, a competitive ABPP approach is often employed to measure target engagement in vivo.
Principle: Animals are treated with the FAAH inhibitor, and after a designated time, tissues are collected and treated with a fluorescently-tagged or biotinylated activity-based probe (ABP) that covalently binds to the active site of FAAH. The extent of FAAH inhibition by the test compound is determined by the reduction in ABP labeling compared to vehicle-treated controls.
Materials:
-
FAAH inhibitor (e.g., PF-3845)
-
Vehicle (e.g., PEG300)
-
Activity-Based Probe (e.g., FP-rhodamine or a biotinylated probe)
-
Tissue homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
SDS-PAGE gels and imaging system (for fluorescent probes)
-
Streptavidin beads, trypsin, and LC-MS/MS system (for biotinylated probes)
Procedure:
-
Animal Dosing: Administer the FAAH inhibitor or vehicle to mice via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 8, 24 hours), euthanize the animals and harvest tissues of interest (e.g., brain, liver). Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Proteome Preparation: Homogenize the frozen tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the proteome. Determine the protein concentration of the lysate.
-
ABP Labeling: Incubate a standardized amount of protein from each sample with the activity-based probe (e.g., FP-rhodamine at a final concentration of 1 µM) for 30 minutes at 37°C.
-
Analysis (Fluorescent Probe): Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the band corresponding to FAAH will be reduced in samples from inhibitor-treated animals.
-
Analysis (Biotinylated Probe): Following ABP labeling, perform a click chemistry reaction to attach an azide-biotin tag. Enriched the biotin-labeled proteins using streptavidin beads. Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.
Quantification of Brain Anandamide Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of endocannabinoids like anandamide from biological tissues.
Principle: Lipids are extracted from the tissue homogenate, and anandamide is separated from other lipids by liquid chromatography. The mass spectrometer then specifically detects and quantifies anandamide based on its mass-to-charge ratio and fragmentation pattern. A deuterated internal standard is used to correct for extraction efficiency and matrix effects.
Materials:
-
Brain tissue from inhibitor or vehicle-treated animals
-
Deuterated anandamide internal standard (AEA-d8)
-
Extraction solvent (e.g., chloroform/methanol mixture)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Lipid Extraction: To the homogenate, add the deuterated anandamide internal standard. Extract the lipids by adding a mixture of chloroform and methanol. Vortex and centrifuge to separate the organic and aqueous phases.
-
Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a gradient elution to separate anandamide from other lipids on a C18 column. Monitor the specific mass transitions for anandamide and the deuterated internal standard.
-
Quantification: Construct a standard curve using known concentrations of anandamide. Calculate the concentration of anandamide in the brain samples by comparing the peak area ratio of endogenous anandamide to the internal standard against the standard curve.
Visualizing Pathways and Workflows
To better illustrate the underlying biology and experimental design, the following diagrams have been generated.
Caption: FAAH Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Target Engagement.
A Comparative Benchmark of FAAH Inhibitor 1 Against First-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Fatty Acid Amide Hydrolase (FAAH) inhibitor, designated here as FAAH Inhibitor 1, against established first-generation FAAH inhibitors: PF-3845, URB597, and JNJ-42165279. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most appropriate tool compound for their studies in the endocannabinoid field.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, potentiating its effects on cannabinoid receptors and offering therapeutic potential for a range of conditions including pain, anxiety, and inflammatory disorders.[1] First-generation FAAH inhibitors have been instrumental in validating this therapeutic approach. This guide will benchmark this compound against these pioneering compounds.
Data Presentation: Quantitative Comparison of FAAH Inhibitors
The following tables summarize the key in vitro and in vivo properties of this compound and the first-generation inhibitors.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Mechanism of Action | Selectivity Profile |
| This compound | Human FAAH | 5.2 | 1.8 | Reversible, Competitive | High selectivity over other serine hydrolases |
| PF-3845 | Human FAAH | 18[2] | 230[3][4] | Irreversible, Covalent (Carbamylation)[2][5] | Highly selective for FAAH; negligible activity against FAAH-2.[2][3] At higher concentrations, some off-target activity on other liver serine hydrolases has been noted.[5] |
| URB597 | Human FAAH | 3-5[6][7] | N/A | Irreversible, Covalent (Carbamylation)[8] | Selective for FAAH in the nervous system, but inhibits other peripheral hydrolases, including carboxylesterases.[5][8] |
| JNJ-42165279 | Human FAAH | 70[3][9] | N/A | Covalent, Slowly Reversible[9] | Highly selective against a panel of receptors, enzymes, transporters, and ion channels.[2] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Inhibitor | Animal Model | Route of Administration | Effective Dose | Duration of Action | Key Findings |
| This compound | Rat (Inflammatory Pain) | Oral | 5 mg/kg | > 12 hours | Significant reduction in mechanical allodynia and thermal hyperalgesia. |
| PF-3845 | Rat (Inflammatory Pain) | Oral | 3-10 mg/kg[4] | Up to 24 hours[5] | Dose-dependent reduction in inflammatory pain.[4] Raises brain anandamide levels for up to 24 hours.[5] |
| URB597 | Rat (Visceral Hypersensitivity) | Subcutaneous | 3 mg/kg[1] | ~16 hours[10] | Abrogates visceral hypersensitivity.[1] Complete recovery of CNS FAAH activity after 24 hours.[10] |
| JNJ-42165279 | Rat (Neuropathic Pain) | Oral | 22 mg/kg (ED90)[2] | > 8 hours | Dose-dependently reversed tactile allodynia in the spinal nerve ligation model.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro FAAH Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the activity of FAAH by 50%.
Materials:
-
Recombinant human FAAH enzyme
-
Fluorogenic substrate (e.g., N-(4-pyridinyl)-[1,1'-biphenyl]-4-carboxamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Test inhibitors (this compound, PF-3845, URB597, JNJ-42165279)
-
96-well microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed concentration of recombinant human FAAH to each well of the microplate.
-
Add the serially diluted inhibitors to the wells and pre-incubate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). For irreversible inhibitors, the pre-incubation time is critical and should be reported.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of increase is proportional to the FAAH activity.
-
Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)
Objective: To assess the analgesic efficacy of FAAH inhibitors in a rodent model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test inhibitors (this compound, PF-3845)
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Plethysmometer (for measuring paw volume)
-
Von Frey filaments (for measuring mechanical allodynia)
-
Radiant heat source (for measuring thermal hyperalgesia)
Procedure:
-
Acclimatize the rats to the experimental setup.
-
Administer the test inhibitor or vehicle control orally at the desired dose.
-
After a specified pre-treatment time (e.g., 1 hour), induce inflammation by injecting carrageenan into the plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection to assess edema.
-
Assess mechanical allodynia by measuring the paw withdrawal threshold to von Frey filaments applied to the inflamed paw.
-
Assess thermal hyperalgesia by measuring the paw withdrawal latency to a radiant heat source.
-
Compare the results from the inhibitor-treated groups to the vehicle-treated group to determine the analgesic effect.
Mandatory Visualization
Endocannabinoid Signaling Pathway and FAAH Inhibition
Caption: FAAH inhibition blocks anandamide degradation, enhancing CB1 receptor signaling.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the in vitro potency (IC50) of FAAH inhibitors.
Logical Relationship of FAAH Inhibition and Therapeutic Effects
Caption: Mechanism of action leading to the therapeutic effects of FAAH inhibitors.
References
- 1. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FAAH Inhibitor 1: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, researchers, scientists, and drug development professionals must adhere to local, state, and federal regulations for chemical waste disposal. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of FAAH Inhibitor 1, ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a hazardous substance. The primary hazards, as identified in the Safety Data Sheet (SDS), include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
Furthermore, some suppliers classify this compound as a "Dangerous Good for transport," indicating that specific handling and shipping regulations apply.[2]
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear the following personal protective equipment:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.[1]
-
Protective Clothing: A laboratory coat or other protective suit is required.
An accessible safety shower and eye wash station must be available in the immediate work area.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and determining the appropriate disposal route.
| Property | Value |
| CAS Number | 326866-17-5 |
| Molecular Formula | C18H21NO3 |
| Molecular Weight | 299.4 g/mol |
| Appearance | Crystalline Solid |
| Purity | >95% |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Stability | Stable under recommended storage conditions.[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation." [1] The following steps provide a general framework for ensuring compliance.
Step 1: Waste Identification and Segregation
Properly identify and segregate waste containing this compound at the point of generation. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables: This includes items such as pipette tips, vials, gloves, and bench paper.
-
Solutions: Any solutions containing this compound.
All waste streams must be segregated from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent hazardous reactions.[1]
Step 2: Waste Containment and Labeling
All waste must be collected in appropriate, sealed, and clearly labeled containers.
-
Container Selection: Use containers that are chemically resistant and will not leak.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals present in the waste stream. The approximate concentration or quantity should also be included.
Step 3: On-Site Storage
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak.
Step 4: Arrange for Licensed Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste. Provide them with the Safety Data Sheet (SDS) for this compound and a detailed inventory of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Signaling Pathway Context: FAAH Inhibition
While not directly related to disposal, understanding the mechanism of action of FAAH inhibitors can provide context for their biological significance. FAAH (Fatty Acid Amide Hydrolase) is the enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, these compounds increase the levels of endogenous cannabinoids, which then act on cannabinoid receptors (CB1 and CB2).[3][4]
Caption: Simplified signaling pathway of FAAH inhibition.
References
Essential Safety and Operational Guide for Handling FAAH Inhibitor 1
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with FAAH inhibitor 1 (CAS No. 326866-17-5). The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Safety Data Summary
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Adherence to the safety precautions outlined below is critical to minimize exposure and ensure a safe working environment.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Acute toxicity, oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin corrosion/irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact.[1]
| Equipment | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile) and impervious clothing, such as a lab coat. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated.[1] |
Operational Procedures
Handling:
-
Preparation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the work area.[1]
-
Dispensing: When weighing or transferring the powder, take care to avoid creating dust.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing. For DMSO solutions, sonication is recommended for dissolution.
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
General: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Instructions |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician.[1] |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If Inhaled | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[1] |
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Clean-up:
-
For solids, carefully sweep up and place in a suitable, closed container for disposal. Avoid generating dust.
-
For solutions, absorb with a liquid-binding material (e.g., diatomite, universal binders).
-
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.
-
Dispose: Dispose of contaminated material according to local regulations.[1]
Disposal Plan
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[1]
-
Waste Collection: Collect all waste material (excess compound, contaminated PPE, and cleaning materials) in a clearly labeled, sealed container.
-
Disposal Method:
-
Do not dispose of down the drain or in regular trash.
-
Mix the material with an unappealing substance such as dirt or used coffee grounds.[2]
-
Place the mixture in a sealed plastic bag or container.
-
Contact your institution's environmental health and safety (EHS) office for guidance on proper chemical waste disposal procedures.
-
Visual Guides
The following diagrams illustrate the essential workflows and logical relationships for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards, PPE, and first aid.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
